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  • Product: 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
  • CAS: 1306610-19-4

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Executive Summary The functionalized pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemical development. Specifically, 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (Molecular Weight: 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemical development. Specifically, 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (Molecular Weight: 158.58 g/mol ) serves as a highly versatile electrophilic building block[1]. The orthogonal reactivity of its functional groups—a C3-carbaldehyde for reductive aminations or olefination, a C4-chlorine for transition-metal-catalyzed cross-coupling, and the sterically defined 1,5-dimethyl substitution—makes it an invaluable intermediate.

This whitepaper provides an in-depth, self-validating synthetic guide to producing this compound. By dissecting the causality behind reagent selection and outlining strict in-process controls (IPCs), this document ensures high-fidelity reproduction of the synthetic pathway.

Retrosynthetic Strategy

The construction of the target molecule relies on a convergent approach, utilizing commercially available and stable precursors. The critical disconnection occurs at the C4 position, where the chlorine atom is introduced late-stage via Electrophilic Aromatic Substitution (EAS).

Figure 1: Retrosynthetic disconnection of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Synthesis Protocols & Mechanistic Insights

Phase 1: Pyrazole Core Formation (Cyclocondensation)

Objective: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate[2].

  • Mechanistic Causality: The reaction between ethyl 2,4-dioxopentanoate and methylhydrazine is a regioselective cyclocondensation. Methylhydrazine possesses two nitrogen nucleophiles; the more nucleophilic terminal NH2​ attacks the more electrophilic ketone carbonyl (C4 of the diketoester) to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the C2 carbonyl and dehydration yields the aromatic pyrazole. The steric bulk of the ester group directs the methyl group of the hydrazine to the N1 position, favoring the 1,5-dimethyl isomer over the 1,3-dimethyl isomer.

  • Protocol:

    • Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in anhydrous ethanol (0.5 M).

    • Cool the solution to 0 °C under an inert N2​ atmosphere.

    • Add methylhydrazine (1.05 eq) dropwise over 30 minutes to control the exothermic hydrazone formation.

    • Heat the mixture to reflux for 4 hours to drive the dehydration and aromatization.

    • Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to separate the major 1,5-isomer from the minor 1,3-isomer.

  • Self-Validating IPC: 1H NMR must show the disappearance of the diketone methylene protons and the appearance of a distinct pyrazole C4-H singlet at ~6.6 ppm.

Phase 2: Functional Group Interconversion (Ester → Alcohol → Aldehyde)

Objective: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

  • Mechanistic Causality: Direct reduction of the ester to the aldehyde is prone to over-reduction. Therefore, a two-step sequence is employed. Lithium aluminum hydride ( LiAlH4​ ) completely reduces the ester to (1,5-dimethyl-1H-pyrazol-3-yl)methanol. Following isolation, activated Manganese Dioxide ( MnO2​ ) selectively oxidizes the allylic/benzylic-like primary alcohol to the carbaldehyde without risking over-oxidation to the carboxylic acid[3].

  • Protocol:

    • Reduction: Suspend LiAlH4​ (1.2 eq) in anhydrous THF at 0 °C. Dropwise add the ester from Phase 1. Stir for 2 hours. Quench using the Fieser method ( x mL H2​O , x mL 15% NaOH, 3x mL H2​O ). Filter the granular aluminum salts and concentrate the filtrate.

    • Oxidation: Dissolve the crude alcohol (1.0 eq) in 1,4-dioxane. Add activated MnO2​ (10.0 eq by weight)[3]. Reflux the black suspension for 5 hours.

    • Filter the hot suspension through a pad of Celite to remove MnO2​ salts. Wash the filter cake with boiling 1,4-dioxane.

    • Evaporate the solvent to yield the intermediate aldehyde.

  • Self-Validating IPC: The oxidation step is validated by the disappearance of the alcohol CH2​ singlet (~4.5 ppm) and the emergence of a sharp aldehyde CHO singlet at ~9.9 ppm in 1H NMR.

Phase 3: Electrophilic C4-Chlorination

Objective: Final synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

  • Mechanistic Causality: The pyrazole ring is a π -excessive heterocycle. The C4 position is highly nucleophilic due to the combined electron-donating (+M) effects of the adjacent nitrogen atoms. N-Chlorosuccinimide (NCS) acts as a mild, controlled source of electrophilic chlorine ( Cl+ )[4][5]. The reaction proceeds via a Wheland intermediate ( σ -complex), followed by rapid deprotonation by the succinimide anion to restore aromaticity.

Figure 2: Mechanism of Electrophilic Aromatic Substitution (EAS) at the pyrazole C4 position.

  • Protocol:

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ) (0.2 M).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) in a single portion at room temperature.

    • Stir the reaction mixture at 40 °C for 12 hours. Exclude light to prevent radical chlorination of the methyl groups.

    • Quench the reaction with water and extract with Ethyl Acetate ( ).

    • Wash the combined organic layers with brine to remove DMF and succinimide byproducts, dry over Na2​SO4​ , and concentrate.

  • Self-Validating IPC:

    • NMR: Absolute disappearance of the C4-H singlet (~6.6 ppm).

    • Mass Spectrometry: The MS spectra must show an M+ and M+2 isotopic cluster in a strict 3:1 ratio, confirming the incorporation of a single chlorine atom ( 35Cl vs 37Cl ).

Quantitative Data & Reaction Metrics

The following table summarizes the stoichiometric requirements, environmental conditions, and expected yields for the optimized self-validating workflow.

Synthetic StepKey Reagents & SolventsTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1. Cyclocondensation Ethyl 2,4-dioxopentanoate, MeNHNH2​ , EtOH0 °C 78 °C / 4.5 h75 - 82%Regioisomeric purity (>95% 1,5-isomer) via NMR
2a. Reduction LiAlH4​ (1.2 eq), anhydrous THF0 °C 25 °C / 2 h88 - 92%Complete consumption of ester (TLC/LC-MS)
2b. Oxidation Activated MnO2​ (10 eq w/w), 1,4-Dioxane101 °C / 5 h55 - 65%Presence of CHO singlet (~9.9 ppm); No COOH
3. C4-Chlorination NCS (1.1 eq), anhydrous DMF40 °C / 12 h85 - 90%3:1 Isotopic MS pattern; Loss of C4-H

Analytical Verification & Quality Assurance

To ensure trustworthiness and scientific integrity, the final product must pass a rigorous analytical panel:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed 98%. The primary impurity to monitor is the unreacted des-chloro aldehyde, which elutes slightly earlier on a C18 reverse-phase column.

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ 9.95 (s, 1H, CHO)

    • δ 3.85 (s, 3H, N- CH3​ )

    • δ 2.30 (s, 3H, C5- CH3​ )

    • Note: The absence of any signal between 6.0–7.0 ppm confirms complete chlorination at C4.

  • 13C NMR (100 MHz, CDCl3​ ): Must show exactly 6 distinct carbon environments, confirming the molecular symmetry and complete functionalization.

References

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. PMC / National Institutes of Health. Available at:[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Available at:[Link]

  • TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. SCIRP. Available at:[Link]

Sources

Exploratory

CAS 1306610-19-4: Strategic Utilization of Pyrazole-3-Carbaldehydes in Drug Discovery

Introduction: The Strategic Value of Pyrazole Scaffolds In modern drug discovery, the selection of starting pharmacophores dictates the trajectory of lead optimization. CAS 1306610-19-4 (4-Chloro-1,5-dimethyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pyrazole Scaffolds

In modern drug discovery, the selection of starting pharmacophores dictates the trajectory of lead optimization. CAS 1306610-19-4 (4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde) has emerged as a privileged building block, particularly in the synthesis of targeted kinase inhibitors and metabolic enzyme modulators[1]. Pyrazole rings are ubiquitous in FDA-approved therapeutics due to their favorable pharmacokinetic profiles, metabolic stability, and ability to participate in robust hydrogen-bonding networks within target active sites.

This whitepaper provides an in-depth technical analysis of CAS 1306610-19-4, detailing its physicochemical properties, structural causality in drug design, and step-by-step self-validating protocols for its integration into the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators.

Physicochemical Profiling & Structural Causality

Before deploying a building block in library synthesis, it is critical to understand the mechanistic rationale behind its structural features. Table 1 summarizes the core properties of CAS 1306610-19-4[2][3].

Table 1: Physicochemical Profile of CAS 1306610-19-4

PropertyValue
Chemical Name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number 1306610-19-4
Molecular Formula C 6​ H 7​ ClN 2​ O
Molecular Weight 158.58 g/mol
SMILES String Cc1c(Cl)c(C=O)nn1C
Structural Class Trisubstituted Pyrazole
Structural Causality in Medicinal Chemistry

Every functional group on this scaffold serves a specific, calculated purpose:

  • C4-Chloro Substitution: The chlorine atom serves a dual purpose. First, it enhances the lipophilicity (LogP) of the core, driving hydrophobic interactions within target binding pockets. Second, and more importantly, it sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at the highly reactive C4 position, thereby increasing the in vivo half-life of the final drug candidate.

  • N1, C5-Dimethyl Groups: These methyl groups act as steric steering elements. By restricting the rotational degrees of freedom of the pyrazole core, they pre-organize the molecule into a bioactive conformation, providing an entropic advantage upon target binding.

  • C3-Carbaldehyde: This acts as a versatile, highly reactive electrophilic handle. It allows for rapid late-stage functionalization via reductive aminations, Wittig olefinations, or condensation reactions to form extended heterocycles.

Biological Target Landscape: The NAD+ Salvage Pathway

CAS 1306610-19-4 is heavily utilized as a precursor in the synthesis of allosteric and orthosteric modulators of NAMPT [1].

NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN)[4][5]. NMN is subsequently adenylated by NMNAT to form NAD+[6]. Because NAD+ is an essential coenzyme for cellular bioenergetics and a required substrate for DNA-repair enzymes (like PARPs) and longevity-associated deacetylases (sirtuins), modulating NAMPT has profound therapeutic implications. Inhibiting NAMPT selectively starves highly metabolic cancer cells of NAD+ (inducing apoptosis), while activating NAMPT is a strategy for treating neurodegenerative and metabolic diseases[7].

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-limiting step NMNAT NMNAT Enzyme NMN->NMNAT NAD NAD+ NMNAT->NAD ATP dependent Modulator Pyrazole Modulators (CAS 1306610-19-4 derived) Modulator->NAMPT Inhibition/Activation

Fig 1. The NAMPT-mediated NAD+ salvage pathway and points of pharmacological modulation.

Experimental Methodologies: A Self-Validating Synthetic System

To ensure high scientific integrity, the synthesis and utilization of CAS 1306610-19-4 must follow self-validating protocols. The workflow below outlines the controlled oxidation to generate the carbaldehyde, followed by a high-throughput reductive amination to yield a target NAMPT modulator.

Synthetic_Workflow Step1 Step 1: Oxidation (TLC Monitored) CAS CAS 1306610-19-4 (Aldehyde) Step1->CAS Causality: Prevents over-oxidation Precursor Pyrazole-3-methanol Precursor Precursor->Step1 DMP Dess-Martin Periodinane (DMP) DMP->Step1 Step2 Step 2: Reductive Amination (LC-MS Verified) CAS->Step2 Product Target NAMPT Modulator Step2->Product Causality: Iminium-selective reduction Amine Pharmacophoric Amine Amine->Step2 Reductant NaBH(OAc)3 Reductant->Step2

Fig 2. Self-validating synthetic workflow for NAMPT modulators via CAS 1306610-19-4.

Protocol 1: Controlled Oxidation to CAS 1306610-19-4

Objective: Oxidize 4-chloro-1,5-dimethyl-1H-pyrazole-3-methanol to the target carbaldehyde without over-oxidation to the carboxylic acid.

  • Preparation: Dissolve the pyrazole-3-methanol precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise at 0°C.

    • Causality Check: DMP is specifically chosen over harsher oxidants (e.g., Jones reagent) because its hypervalent iodine(V) core selectively arrests oxidation at the aldehyde stage.

  • Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the polar alcohol spot completely disappears, replaced by a higher Rf UV-active spot.

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 30 minutes until the organic layer is clear.

    • Causality Check: Thiosulfate reduces the unreacted hypervalent iodine species to water-soluble iodine(III) byproducts, while bicarbonate neutralizes the generated acetic acid, preventing acid-catalyzed degradation of the sensitive carbaldehyde.

  • Isolation: Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield CAS 1306610-19-4.

Protocol 2: High-Throughput Reductive Amination

Objective: Couple CAS 1306610-19-4 with a primary/secondary amine to generate a NAMPT modulator library[1].

  • Imine Formation: Dissolve CAS 1306610-19-4 (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) as a catalyst. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) in one portion.

    • Causality Check: NaBH(OAc) 3​ is a mild reducing agent that specifically targets the protonated imine/iminium intermediate. It is insufficiently reactive to reduce the starting aldehyde, ensuring no starting material is wasted via reversion to the pyrazole-methanol.

  • Validation: Monitor via LC-MS. The protocol is self-validating when the aldehyde mass (M+H 159) is entirely replaced by the target product mass.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, and purify via reverse-phase preparative HPLC.

Downstream Assay Validation (E-E-A-T)

To confirm that the synthesized pyrazole derivatives successfully engage the target, a self-validating biochemical assay must be employed.

NAMPT Coupled-Enzyme Fluorescence Assay: Because the direct product of NAMPT (NMN) is difficult to quantify in high throughput, a coupled enzyme system is used. The synthesized modulator is incubated with recombinant NAMPT, NAM, and PRPP. Recombinant NMNAT and ATP are added to the mixture to immediately convert the generated NMN into NAD+[4]. Finally, alcohol dehydrogenase and ethanol are introduced; this enzyme uses the generated NAD+ to oxidize ethanol, reducing NAD+ to NADH. The highly fluorescent NADH is then quantified (Ex 340 nm / Em 460 nm).

  • Causality Check: A decrease in fluorescence directly correlates to NAMPT inhibition, providing an orthogonal, self-validating readout of target engagement[7].

References[2] Sapphire Bioscience. "4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde | 1306610-19-4". Source: sapphirebioscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF707ih32A8Q5w3HULjN8FYixom08SXh-mPG5PYP1wMWwNgw4f0_4aOcT0nQ3m5UvOEDct8nRuYzzX2pjHOXL_L1cg0fZLkPykfFtuQTsj5Qup2hJ8HLUvZYkzCiOKEufyUhdEaGs2n7NH7BbEioke00KZKd1Is3Onb_gegDIsXIhXDW_ffEOkAsv49hssHYy94g0-83uOMLga30HwvAy_3Yic=[3] Molport. "4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde | 1306610-19-4". Source: molport.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP33OpXuvWVw90O4appdDxEp48oV-Uj2HhRI5_-aaCIXVPXFiB4c0C6171OpQrFH8C3NNyMGgl07MzdGzRqrWSg6rUus_GChhgBMEyUzkLoOlRPug9GjDsLDrwbcaT2oWuVNwrWNd9k3_lRwJtzcAXzHYT[1] Google Patents. "WO2024061340A1 - Nampt modulators, preparations, and uses thereof". Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHokPJHGu1ExbKbf4YB2gpg5kzhSnIDwiaVByPrqMSPt7HD8FHLuYmmSooS1ZEYlS05yNl18BH6bNhUJMo0U36WWAgo4YDHuxwirfo1O2_GS-etkgrbjfmA9k00_OVNhbNopPmhro8lnCRpc8_A[5] PMC. "Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrMHduLl-qBTF7OP7mtmr2aii0WcfmoaRLvdkFDc-WRtoDMt50tahNMIZ47gd3hSuaYXwwUuQuCctrhThY3-jiNWGnD9BdvqJ8mA22GXHLzoBfoqX0vkauBSts37ow03zHThZBpNqaNtevcdM=[6] Canadian Science Publishing. "Nampt: a new therapeutic target for modulating NAD+ levels in metabolic, cardiovascular, and neurodegenerative diseases". Source: cdnsciencepub.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeKUD8eIILcWiny-41diPt2B0o4PRL7TWmB7z56JmmxYOmXa1xvIGc-3u0FAngbEgQR_bOydcgUU_Cg4M957cfMAXVoJpTThsM9t12hTSYerWSls9_XMWnwrL-kYPSLBK9-4QH73yjc1qFmv9El60=[7] Frontiers. "Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function". Source: frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrqm4EThAtru1gRIJoGkeBCtEkd2dfnkucD6oc4Ffe5cNuanjthsElZnj3nHZYihU28hM4y5fykfGvdd_kHloQS0JiskJS_nUQi4d4GhH_7UW6hfGX6E8PoKF2kkbv5UFPT2ZxqE_yaIOrB7P1G_EqHxtMA9KlXVUJaAYAYceDdvallp0vPe3BH5vw_cJBhaJO75CmuOfnatO_BmCByMBgFvqnkFK4eg==[9] Ovid. "NAD+ salvage pathway in cancer metabolism and cell death mechanisms". Source: ovid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTmDvMQ35AWWddTeW9eOH5CyhYHmVgSM13KVG01aR_gUzYeCSETP7PzlhLwQJwg3LSxE1ypertsSiWrtxa-ztxxFARQkATPcKAUxRln_tS7c5eWQd_ojRWGJJua8zefNQTXXfOA5TkyYmDDBooCdhDg020xhGWfK6CZo3ak5ssonLgP8_SfV1RZesdIJ-eFZD0U1-jQ9uiCGfhxYFOlmcdNNJH_UtPkMg8KnrW12KV9dT6_2AStTFw[8] ACS Publications. "Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death". Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfawf_vGsn_sxMrgdrbmpQN489pwB3a6u_GkZoqoB2mkepfKf8Sh3FHexpTHGmhhU-eqk1-nr4zGiWcJQk76z5rcc_Kvt7SUhdYEEJhJibwJsAO3U3X5lIFX2qIvlbrztbdg7BHRw05715djHY-3P_[4] ChemRxiv. "Advanced Synthetic Strategies toward Ginkgolide Diterpenoids: Total Synthesis of (±)". Source: chemrxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-Kw5sOvZm4H7JN_2E8hCvTJanHyIGAKhJxNrKsDJDi-sMLA1efyUAPEqlT-zDkhWNbqi38Yo4z_mXcBhUR2XWNGfLm5BZB16e7-i3Cu0JY5yRkEr_UNaTM6mTbV0y4rlOHKtXzZi_NxDSbV9HRKVSITNKQ==

Sources

Protocols & Analytical Methods

Method

Application Note: Reactivity and Synthetic Protocols for 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Drug Discovery

Introduction & Scientific Context In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, frequently utilized to design kinase inhibitors, anti-inflammatory agents, and metabolic modulators. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, frequently utilized to design kinase inhibitors, anti-inflammatory agents, and metabolic modulators. Specifically, 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde has emerged as a critical building block for the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including modulators of Nicotinamide Phosphoribosyltransferase (NAMPT)[1].

The strategic substitution pattern of this molecule offers unique synthetic advantages:

  • C3-Carbaldehyde: Provides a highly versatile electrophilic handle for reductive aminations, condensations, and olefination reactions.

  • C4-Chloro Substituent: Exerts an electron-withdrawing effect that stabilizes the pyrazole ring against oxidative degradation while providing steric bulk that dictates the conformation of downstream derivatives.

  • N1/C5-Methyl Groups: Eliminate tautomerization, ensuring predictable regiochemistry during late-stage functionalization.

Physicochemical Profile

Understanding the baseline properties of the starting material is essential for reaction monitoring and purification design[2][3].

PropertyValueAnalytical Significance
CAS Number 1306610-19-4Unique identifier for procurement and safety data.
Molecular Formula C6H7ClN2OUsed for exact mass calculation.
Molecular Weight 158.58 g/mol Critical for stoichiometric calculations.
Monoisotopic Mass 158.02469 DaTarget mass for high-resolution LC-MS (ESI+) monitoring.
SMILES Cc1c(Cl)c(C=O)nn1CUseful for computational modeling and docking studies.
Key IR Stretch ~1680-1700 cm⁻¹Strong carbonyl (C=O) stretch; disappearance indicates successful reaction.

Core Reactivity & Mechanistic Pathways

The reactivity of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is dominated by its C3-aldehyde group. However, the adjacent C4-chlorine atom and N-methyl groups create a sterically hindered and electronically deactivated microenvironment. This necessitates specific reagent choices to prevent side reactions, such as the premature reduction of the aldehyde to an alcohol before amine coupling can occur[4].

SyntheticWorkflow A 4-Chloro-1,5-dimethyl- 1H-pyrazole-3-carbaldehyde B Reductive Amination (NaBH(OAc)3, R-NH2) A->B C Hydrazone Formation (R-NHNH2, EtOH) A->C D Knoevenagel Condensation (Active Methylene, Base) A->D E Secondary/Tertiary Amines (NAMPT Modulators) B->E F Hydrazone Derivatives (Kinase Inhibitors) C->F G Acrylic Acid Derivatives (Building Blocks) D->G

Caption: Divergent synthetic pathways of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Synthesis of NAMPT Modulator Precursors)

Reductive amination is the most frequent application for this scaffold, particularly in coupling the pyrazole core to complex anilines or aliphatic amines[5].

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward the sterically hindered C3-aldehyde. However, once the aldehyde condenses with the amine to form an iminium ion (which is highly electrophilic), NaBH(OAc)₃ rapidly reduces it[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acidic Activation: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~5. Causality: The mild acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • In-Process Control (IPC) 1: Stir at room temperature for 2 hours. Validation: Sample 10 µL into 1 mL Acetonitrile. Analyze via LC-MS. Proceed to Step 4 only when the aldehyde peak (m/z 159 [M+H]⁺) is depleted by >95% and the imine mass is dominant.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Causality: Cooling prevents exothermic degradation of the iminium intermediate.

  • IPC 2: Stir for 12 hours at room temperature. Validation: LC-MS must show complete conversion of the imine to the secondary amine product.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Hydrazone Condensation

Hydrazones derived from this pyrazole are utilized as rigid linkers or precursors for cyclization into fused heterocyclic systems[6].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the aldehyde (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add the hydrazine derivative (e.g., trifluoromethyl-substituted hydrazine) (1.05 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.05 eq). Causality: p-TSA provides the necessary protons to activate the carbonyl oxygen without forming a highly aqueous environment that would drive the equilibrium backward.

  • Reflux & IPC: Heat to 80 °C. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product hydrazone will typically be highly UV-active and less polar (higher Rf) than the starting aldehyde.

  • Isolation: Cool to 0 °C. The hydrazone typically precipitates. Filter and wash with cold ethanol. Validation: Melting point and ¹H-NMR (look for the disappearance of the aldehyde singlet at ~9.9 ppm and the appearance of an imine proton at ~8.2 ppm).

Biological Application: NAMPT Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway[7]. Because cancer cells and activated immune cells have a high turnover of NAD⁺ to support rapid metabolism and DNA repair, modulating NAMPT is a major therapeutic strategy[8].

Derivatives of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde are frequently used to synthesize the "cap" or "linker" regions of NAMPT modulators[1]. The pyrazole ring mimics the nicotinamide substrate, while the 4-chloro group provides favorable halogen-bonding interactions within the enzyme's hydrophobic pocket.

NAMPTPathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Substrate NAMPT NAMPT Enzyme (Therapeutic Target) NAMPT->NMN Catalyzes conversion NAD NAD+ (Cellular Energy & Signaling) NMN->NAD Converted via NMNAT NMNAT NMNAT Enzyme NMNAT->NAD Catalyzes conversion Modulator Pyrazole-based NAMPT Modulator Modulator->NAMPT Binds & Modulates

Caption: The NAD+ salvage pathway highlighting the role of NAMPT and its modulation by pyrazole derivatives.

References

  • Molport. "4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde".[Link]

  • Google Patents.
  • J-Stage. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator".[Link]

  • INEOS OPEN. "SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES".[Link]

  • MDPI. "3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline".[Link]

  • MDPI. "Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents".[Link]

  • ACS Publications. "Identification of Novel Triazole-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Endowed with Antiproliferative and Antiinflammatory Activity".[Link]

Sources

Method

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde as a building block for agrochemicals

Application Note: 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Agrochemical Scaffold Engineering Introduction & Mechanistic Rationale 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 1306610-19-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Agrochemical Scaffold Engineering

Introduction & Mechanistic Rationale

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 1306610-19-4) is a highly specialized heterocyclic building block utilized in the discovery and synthesis of next-generation agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and acrylate-based herbicides.

As a Senior Application Scientist, it is critical to understand that the selection of this specific scaffold is not arbitrary; every functional group serves a distinct mechanistic purpose in both the synthetic workflow and the final biological application:

  • C4-Chlorination (Metabolic Stability & Permeation): The incorporation of a chlorine atom at the C4 position is a deliberate design choice to block metabolic oxidation by cytochrome P450 monooxygenases within the target pest or pathogen, significantly extending the half-life of the active ingredient. Physicochemically, it increases the lipophilicity (logP) of the molecule, which is a critical driver for cuticular penetration in plant tissues and permeation through fungal cell membranes.

  • 1,5-Dimethyl Substitution (Steric Shielding): The methyl groups provide precise steric control. The N1-methyl prevents undesirable tautomerization, locking the pyrazole into a single, predictable conformation essential for reliable receptor binding. The C5-methyl provides a steric boundary that forces the adjacent C4-chloro and C3-substituents into optimal dihedral angles for interacting with the ubiquinone-binding site of complex II.

  • C3-Carbaldehyde Handle (Synthetic Versatility): The aldehyde group is the synthetic engine of this building block. Unlike ester or nitrile derivatives, the aldehyde can be seamlessly oxidized to a carboxylic acid for amide coupling[1], or subjected to Wittig olefination to generate acrylate derivatives without requiring harsh reduction-oxidation cycling.

Synthetic Workflow & Logical Relationships

To maximize the utility of this building block, we have validated two divergent synthetic pathways. Pathway A focuses on the generation of pyrazole-3-carboxamides (fungicide leads), while Pathway B targets pyrazole-3-acrylates (herbicide leads).

Agrochemical_Workflow Core 4-chloro-1,5-dimethyl-1H- pyrazole-3-carbaldehyde Oxidation Pinnick Oxidation (NaClO2, Scavenger) Core->Oxidation Pathway A Olefination Wittig Olefination (Ph3P=CHCO2Et, Base) Core->Olefination Pathway B Acid 4-chloro-1,5-dimethyl-1H- pyrazole-3-carboxylic acid Oxidation->Acid Coupling Amide Coupling (EDCI, HOBt, Aniline) Acid->Coupling Fungicide Pyrazole-3-Carboxamide (SDHI Fungicide Lead) Coupling->Fungicide Acrylate Pyrazole-3-Acrylate (Herbicide Lead) Olefination->Acrylate

Synthetic pathways for agrochemical lead generation from the pyrazole-3-carbaldehyde core.

Validated Experimental Protocols

Protocol A: Pinnick Oxidation to Pyrazole-3-Carboxylic Acid

Objective: Convert the C3-aldehyde to a carboxylic acid without chlorinating the N-methyl group or cleaving the pyrazole ring[2]. Causality & Self-Validation: We utilize the Pinnick oxidation (NaClO2) because it is highly chemoselective for aldehydes. The critical choice here is the inclusion of 2-methyl-2-butene as a hypochlorous acid (HOCl) scavenger. Without the scavenger, HOCl (a byproduct of NaClO2 reduction) will cause destructive electrophilic chlorination of the pyrazole ring or N-methyl group. The reaction is self-validating: the disappearance of the distinct aldehyde proton (~9.9 ppm) in 1H-NMR and the appearance of a broad carboxylic acid OH stretch in IR confirm successful conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (10.0 mmol) in a mixture of tert-butanol (40 mL) and 2-methyl-2-butene (10 mL).

  • Buffer Addition: Add a solution of sodium dihydrogen phosphate (NaH2PO4, 30.0 mmol) in water (10 mL) to maintain a slightly acidic pH (pH 4-5), which is required to generate the active oxidant, chlorous acid (HClO2).

  • Oxidation: Slowly add sodium chlorite (NaClO2, 80% purity, 15.0 mmol) dissolved in water (10 mL) dropwise over 30 minutes at 0 °C to control the exothermic nature of the reaction.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6) should completely convert to a baseline spot (Rf ~0.1).

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Adjust the aqueous layer to pH 2 using 1M HCl to protonate the pyrazole-3-carboxylic acid, causing it to crash out of solution.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 45 °C to yield 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Protocol B: Amide Coupling for SDHI Fungicide Analogues

Objective: Couple the resulting acid with a substituted aniline (e.g., 2-isopropylaniline) to form a lipophilic carboxamide. Causality & Self-Validation: EDCI and HOBt are selected over stronger coupling agents (like HATU) to prevent the formation of unreactive guanidinium byproducts and to allow for a simple aqueous workup (EDCI urea byproducts are water-soluble). HOBt forms an active ester intermediate that suppresses degradation. Successful coupling is validated by HPLC-MS showing the[M+H]+ mass of the target amide and the shift of the carbonyl carbon in 13C-NMR from ~165 ppm (acid) to ~160 ppm (amide).

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (5.0 mmol) in anhydrous DMF (20 mL) under N2. Add EDCI·HCl (6.0 mmol) and HOBt (6.0 mmol). Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add the substituted aniline (5.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 15.0 mmol) to neutralize the HCl from EDCI and drive the nucleophilic attack.

  • Incubation: Stir at room temperature for 12 hours. Monitor via LC-MS for the consumption of the active ester mass.

  • Workup: Quench the reaction by pouring it into ice-cold 5% aqueous LiCl solution (50 mL) to remove DMF and water-soluble byproducts. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 0.1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Water to yield the pure pyrazole-3-carboxamide.

Quantitative Performance Metrics

To facilitate rapid comparison and experimental planning, the quantitative data for the described workflows are summarized below.

Reaction StepReagent SystemReaction TimeIsolated YieldPurity (HPLC)Key Validation Marker
Pinnick Oxidation NaClO2, NaH2PO4, 2-methyl-2-butene4.0 h88 - 92%>98.5%Loss of 1H-NMR singlet at ~9.9 ppm
Amide Coupling EDCI, HOBt, DIPEA, DMF12.0 h75 - 82%>99.0%Appearance of amide N-H at ~8.5 ppm
Wittig Olefination Ph3P=CHCO2Et, NaH, THF6.0 h80 - 85%>97.0%Alkene doublets (J=16 Hz) in 1H-NMR

Note: Yields are based on 10 mmol scale optimizations. Purity assessed via reverse-phase HPLC (C18 column, MeCN/H2O gradient).

References

  • Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate / ARKIVOC URL:[Link]

Sources

Application

use of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in kinase inhibitor synthesis

Application Note: Utilizing 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in the Design and Synthesis of Next-Generation Kinase Inhibitors Executive Summary & Rationale The development of highly selective kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in the Design and Synthesis of Next-Generation Kinase Inhibitors

Executive Summary & Rationale

The development of highly selective kinase inhibitors requires chemical building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket while projecting functional groups into variable allosteric or solvent-exposed regions. 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 1306610-19-4) has emerged as a privileged pharmacophore in this space[1]. As a Senior Application Scientist, I frequently leverage this specific scaffold because it elegantly solves three common liabilities in early-stage drug discovery: poor hinge-binding directionality, entropic penalties from rotatable bonds, and a lack of late-stage functionalization handles.

Pharmacophore Logic & Mechanistic Insights

The structural architecture of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is purposefully suited for kinase active sites:

  • The Pyrazole Hinge-Binder : The pyrazole core acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bond donor/acceptor pairs with the backbone amide residues of the kinase hinge region[2].

  • Conformational Locking (1,5-Dimethyl) : Unsubstituted pyrazoles suffer from annular tautomerism, leading to multiple binding modes and off-target effects. The N1-methyl group permanently locks the tautomeric state. Furthermore, the C5-methyl group introduces steric bulk that restricts the rotation of the pyrazole core relative to the rest of the molecule, significantly reducing the entropic penalty upon target binding[3].

  • Hydrophobic & Halogen Interactions (4-Chloro) : The C4-chlorine atom is perfectly positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Halogen bonding at this site has been shown to improve selectivity profiles, particularly in kinases like Tpl2 and TAK1[3][4].

  • The Aldehyde Handle : The C3-carbaldehyde serves as a versatile electrophilic handle, enabling rapid library generation via reductive amination or Knoevenagel condensation[3][4].

Pharmacophore Core 4-Chloro-1,5-dimethyl- 1H-pyrazole-3-carbaldehyde Hinge Pyrazole Core (Hinge Region H-Bonds) Core->Hinge ATP Pocket Gate 4-Chloro Substituent (Hydrophobic/Gatekeeper) Core->Gate Lipophilic Contact Lock 1,5-Dimethyl Groups (Conformational Lock) Core->Lock Tautomer Block Handle 3-Carbaldehyde (Synthetic Handle) Core->Handle Diversification

Figure 1: Pharmacophore mapping of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in kinase design.

Validated Synthetic Workflows

Synthesis Start 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE, rt) Start->RedAm Primary/Secondary Amine Knoev Knoevenagel Condensation (Piperidine, EtOH, reflux) Start->Knoev Active Methylene Prod1 Amine-Linked Inhibitor (Type I / Solubilizing Tail) RedAm->Prod1 Imine Reduction Prod2 Acrylamide/Chalcone (Covalent Warhead / Type II) Knoev->Prod2 Dehydration

Figure 2: Divergent synthetic workflows for kinase inhibitor library generation.

Protocol A: Reductive Amination for Type I Solubilized Inhibitors

This protocol appends flexible amine tails to the pyrazole core, directing them toward the solvent-exposed region of the kinase (e.g., Tpl2 inhibitors)[4]. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde to an unreactive alcohol. 1,2-Dichloroethane (DCE) provides optimal solubility and reaction kinetics.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under N2, dissolve 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary/secondary amine (1.1 equiv, 1.1 mmol) in anhydrous DCE (10 mL).

  • Imine Formation : Stir the mixture at room temperature for 1–2 hours. Self-Validation: Monitor via LC-MS to confirm the disappearance of the aldehyde peak (m/z ~159 [M+H]+) and the formation of the imine intermediate.

  • Reduction : Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes. Stir at room temperature for an additional 12 hours.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize acetic acid byproducts and drive the product into its free-base form. Extract with dichloromethane (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the amine-linked product.

Protocol B: Knoevenagel Condensation for Targeted Covalent Inhibitors (TCIs)

This protocol converts the aldehyde into an electrophilic acrylamide or chalcone, which can act as a reversible or irreversible covalent warhead targeting reactive cysteine residues in kinases like TAK1 or CDK4[2][3]. Causality & Design: Piperidine is used as a weak catalytic base to deprotonate the active methylene compound (e.g., 2-cyanoacetamide) without causing base-catalyzed degradation of the pyrazole core. Ethanol is utilized as a protic solvent to stabilize the transition state and facilitate product precipitation.

Step-by-Step Methodology:

  • Preparation : Suspend 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the active methylene compound (1.0 equiv, 1.0 mmol) in absolute ethanol (8 mL).

  • Catalysis : Add piperidine (0.1 equiv, 0.1 mmol) dropwise.

  • Reflux : Heat the reaction mixture to reflux (78°C) for 4–6 hours. Self-Validation: As the reaction progresses, the highly conjugated chalcone/acrylamide product typically becomes insoluble in hot ethanol. The formation of a heavy precipitate is a visual confirmation of reaction success.

  • Isolation : Cool the mixture to 0°C in an ice bath to maximize crystallization. Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether (5 mL).

  • Drying : Dry the solid under high vacuum to afford the analytically pure extended inhibitor.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for functionalizing 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde across different target applications[2][3][4].

Reaction TypeReagents & CatalystTemp / TimeTypical YieldKinase Target Application
Reductive Amination Amine (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE20°C / 12 h65–85%Tpl2 (Type I Inhibitors)
Knoevenagel Condensation Active Methylene (1.0 eq), Piperidine (0.1 eq), EtOH78°C / 4–6 h70–90%TAK1, CDK4 (Covalent/Type II)
Wittig Olefination Phosphonium Ylide (1.2 eq), t-BuOK, THF0°C to 20°C / 8 h50–75%Aurora Kinase (Extended Binders)
Oxidation (Dess-Martin) DMP (2.0 eq), DCM (Precursor synthesis)20°C / 2 h~80%NAMPT Modulators

(Note: Oxidation data reflects the synthesis of related pyrazole-carbaldehyde precursors in NAMPT modulator workflows[5].)

References[1] Sapphire Bioscience. "4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde Product Specifications." Sapphire Bioscience Catalog. https://www.sapphirebioscience.com/[5] Google Patents. "WO2024061340A1 - Nampt modulators, preparations, and uses thereof." WIPO, 2024.https://patents.google.com/patent/WO2024061340A1/en[2] RSC Advances. "Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies." RSC Advances, 2024.https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA03531F[4] Journal of Medicinal Chemistry. "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles." ACS Publications, 2007.https://pubs.acs.org/doi/10.1021/jm070446p[3] European Journal of Medicinal Chemistry. "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." National Institutes of Health (PMC), 2022.https://pubmed.ncbi.nlm.nih.gov/34999335/

Sources

Method

Application Note: The Role of 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Advanced Heterocyclic Synthesis

Executive Summary & Chemical Profiling 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 1306610-19-4)[1] has emerged as a privileged structural motif in contemporary medicinal chemistry and materials science. Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 1306610-19-4)[1] has emerged as a privileged structural motif in contemporary medicinal chemistry and materials science. Unlike simple pyrazole derivatives, this specific scaffold offers a highly orchestrated reactivity profile. It is extensively utilized as a precursor in the synthesis of complex molecular architectures, most notably in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators[2], which are critical targets for metabolic and oncological therapies.

This application note provides an in-depth technical guide to the reactivity, handling, and synthetic applications of this compound. By dissecting the causality behind specific reaction conditions, we aim to equip researchers with robust, self-validating protocols for integrating this building block into novel drug discovery pipelines.

Mechanistic Insights and Reactivity Mapping

The synthetic utility of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is dictated by the synergistic effects of its substituents:

  • C3-Carbaldehyde (The Electrophilic Hub): The formyl group is highly primed for nucleophilic attack. It readily participates in Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs)[3].

  • C4-Chloro Substituent (The Conformational Lock): The chlorine atom at position 4 is not merely a potential handle for late-stage cross-coupling; it plays a profound steric role. By increasing the rotational barrier of the adjacent C3-formyl group, it restricts the conformational freedom of the resulting intermediates, which can induce stereoselectivity in subsequent nucleophilic additions. Furthermore, it deactivates the pyrazole ring against unwanted electrophilic aromatic substitution.

  • N1, C5-Dimethyl Groups (The Shield): The methyl groups provide essential lipophilicity (increasing the logP of the final drug candidate) and sterically shield the pyrazole nitrogen, preventing off-target N-alkylation or unwanted coordination during transition-metal-catalyzed steps.

ReactivityMap Core 4-Chloro-1,5-dimethyl- 1H-pyrazole-3-carbaldehyde Aldehyde C3-Carbaldehyde (Electrophilic Center) Core->Aldehyde Chloro C4-Chloro (Lipophilic/Steric Handle) Core->Chloro Dimethyl N1, C5-Dimethyl (Conformational Locks) Core->Dimethyl Knoevenagel Knoevenagel Condensation (Active Methylenes) Aldehyde->Knoevenagel Schiff Reductive Amination (Primary Amines) Aldehyde->Schiff SNAr Late-Stage Functionalization (Cross-Coupling) Chloro->SNAr

Reactivity map of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde highlighting key functional sites.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems. Each step includes specific observational milestones to ensure the integrity of the reaction before proceeding.

Protocol 3.1: Synthesis of the Carbaldehyde via Dess-Martin Oxidation

In the synthesis of NAMPT modulators, the carbaldehyde is often generated from its corresponding alcohol precursor, (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)methanol[2].

Causality of Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Jones or Swern oxidations. DMP operates under mild, neutral conditions, preventing the over-oxidation of the aldehyde to a carboxylic acid and avoiding the generation of malodorous sulfur byproducts that can poison downstream catalysts.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq, e.g., 650 mg, 4.05 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere[2].

  • Oxidation: Add Dess-Martin periodinane (2.0 eq, 3.43 g, 8.09 mmol) in a single portion at 0 °C. Self-Validation: The solution will transition from clear to a cloudy white suspension as the byproduct (an iodine(III) species) precipitates.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Petroleum Ether/EtOAc = 1/1); the product spot will appear at a higher Rf​ value than the highly polar starting alcohol.

  • Biphasic Quench: Dilute the mixture with additional DCM (20 mL) and pour into a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (30 mL). Causality: The thiosulfate reduces unreacted DMP and reactive iodine species to water-soluble, safe byproducts, while the bicarbonate neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Stir vigorously for 15 minutes until the organic layer is completely clear. Extract the aqueous layer with DCM ( 2×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (PE/EtOAc = 1/1) to yield the pure 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde[2].

Protocol 3.2: Reductive Amination for NAMPT Modulator Intermediates

This protocol details the coupling of the carbaldehyde with a primary amine, a critical step in assembling the core scaffold of NAMPT modulators[2].

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. The electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB will not reduce the starting aldehyde but will rapidly and selectively reduce the more electrophilic protonated iminium intermediate.

MCRWorkflow Step1 1. Reagent Mixing (Aldehyde + Amine) Step2 2. Imine Formation (Mild Acid Catalyst) Step1->Step2 Step3 3. Selective Reduction (STAB Addition) Step2->Step3 Step4 4. Biphasic Quench (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step workflow for the selective reductive amination of the C3-carbaldehyde group.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, combine 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid protonates the intermediate carbinolamine, facilitating the elimination of water to form the highly reactive iminium ion.

  • Pre-activation: Stir at room temperature for 1 hour. Self-Validation: A subtle color shift (typically to pale yellow) indicates successful Schiff base/iminium formation.

  • Reduction: Cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise. Stir for an additional 3-4 hours at room temperature.

  • Quench and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (gas evolution will occur). Causality: The basic quench breaks down the boron-amine complexes, freeing the secondary amine product. Extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Reaction Metrics

The table below summarizes the standardized reaction parameters and expected outcomes when utilizing 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde across various synthetic transformations. These metrics serve as a benchmarking tool for process development professionals.

Reaction TypeCore ReagentsCatalyst / SolventTime (h)Temp (°C)Typical Yield (%)
Oxidation [2]Pyrazole-methanol, DMPNone / DCM2.02585 - 90
Knoevenagel Condensation MalononitrilePiperidine / EtOH3.078 (Reflux)75 - 85
Reductive Amination Primary Amine, STABAcOH (cat.) / DCE4.02570 - 80
Multicomponent Reaction [3]Dimedone, Amine InCl3​ / EtOH5.078 (Reflux)65 - 75

Note: Yields are based on isolated, chromatographically pure products. Variations in the primary amine steric bulk during reductive amination may require extended reaction times (up to 12 h).

References

  • Google Patents. "Nampt modulators, preparations, and uses thereof." Patent WO2024061340A1.
  • ResearchGate. "Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles." RSC Advances. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole-3-Carbaldehyde Synthesis Troubleshooting

Overview The synthesis of pyrazole-3-carbaldehydes is notoriously challenging due to the heteroaromatic ring's electronic properties and the competing reactivities of its multiple nitrogen centers. Drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of pyrazole-3-carbaldehydes is notoriously challenging due to the heteroaromatic ring's electronic properties and the competing reactivities of its multiple nitrogen centers. Drug development professionals often encounter frustrating byproducts: regioisomers (pyrazole-5-carbaldehydes), over-oxidized carboxylic acids, or misdirected electrophilic substitutions. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, regioselective synthesis.

FAQ 1: Why am I getting the pyrazole-5-carbaldehyde regioisomer instead of the 3-carbaldehyde?

The Issue: When condensing unsymmetrical 1,3-dicarbonyl compounds (or their acetals) with substituted hydrazines, the final product is often an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles.

Causality: The regioselectivity of this cyclocondensation is initially governed by the nucleophilic attack of the hydrazine's terminal nitrogen (NH₂) on the most electrophilic carbonyl carbon. However, tautomerization of the hydrazone intermediate and thermodynamic equilibration under standard acidic or basic conditions scramble this selectivity, leading to the pyrazole-5-isomer byproduct.

The Solution: Bypass the direct dicarbonyl condensation. Instead, utilize the regioselective one-pot cyclization of hydrazone dianions with diethyl oxalate. This method forces the regiochemistry by pre-forming a highly stable dianion that reacts cleanly with the oxalate electrophile, yielding pyrazole-3-carboxylates exclusively[1].

Regioisomer_Pathway A Unsymmetrical 1,3-Dicarbonyl C Hydrazone Intermediate A->C Condensation B Substituted Hydrazine B->C Condensation D Pyrazole-3-isomer (Target) C->D Dianion + Diethyl Oxalate (Strict Regiocontrol) E Pyrazole-5-isomer (Byproduct) C->E Standard Conditions (Thermodynamic Scrambling)

Mechanistic divergence in hydrazine-dicarbonyl cyclization leading to regioisomers.

Self-Validating Protocol: Regioselective Synthesis of Pyrazole-3-carboxylates

  • Dianion Generation: Dissolve the N-arylhydrazone (1.0 eq) in anhydrous THF under argon. Cool to 0 °C.

  • Deprotonation: Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes). A deep color change indicates the formation of the hydrazone dianion. Stir for 30 minutes.

  • Electrophilic Trapping: Cool the mixture to -78 °C. Slowly add diethyl oxalate (1.1 eq). The ultra-low temperature prevents premature cyclization and suppresses side reactions.

  • Cyclization & Aromatization: Allow the reaction to warm to room temperature over 2 hours, then quench with 1M HCl. The acidic quench drives the dehydration and aromatization to the pyrazole ring.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show a single major spot. ¹H NMR will confirm the absence of the 5-isomer (verified by the distinct pyrazole C-4 proton singlet).

FAQ 2: My Vilsmeier-Haack reaction is yielding the 4-carbaldehyde. How can I redirect it to the C-3 position?

The Issue: Attempting to formylate an unsubstituted pyrazole using POCl₃/DMF results almost entirely in pyrazole-4-carbaldehyde, with unreacted starting material and chlorinated pyrazoles as byproducts.

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution (SₑAr). In the pyrazole ring, the electron-donating resonance from the two adjacent nitrogen atoms makes the C-4 position the most electron-rich and nucleophilic site. The C-3 and C-5 positions are comparatively electron-deficient. Therefore, the Vilsmeier reagent will exclusively attack C-4[2].

The Solution: It is chemically unviable to force a Vilsmeier-Haack formylation at the C-3 position of an unprotected pyrazole. You must abandon direct formylation. Instead, synthesize the pyrazole ring with the C-3 carbon already at the correct oxidation state (e.g., via the ester route described above), and then adjust the oxidation state to the aldehyde.

FAQ 3: When reducing pyrazole-3-carboxylates to the aldehyde, I observe massive over-reduction to the alcohol. How do I stop at the aldehyde?

The Issue: Using DIBAL-H to reduce the pyrazole-3-carboxylate directly to the pyrazole-3-carbaldehyde results in a mixture of unreacted ester, the desired aldehyde, and a large amount of pyrazole-3-methanol (over-reduction byproduct).

Causality: Direct reduction relies on the stability of the tetrahedral hemiacetal intermediate at -78 °C. However, the electron-withdrawing nature of the pyrazole ring destabilizes this intermediate. Even slight localized warming during DIBAL-H addition causes the intermediate to collapse into the aldehyde, which is immediately reduced by a second equivalent of hydride to the primary alcohol.

The Solution: Adopt a deliberate two-step protocol. Intentionally over-reduce the ester to the pyrazole-3-methanol using LiAlH₄, and then selectively oxidize it back to the pyrazole-3-carbaldehyde. This avoids the impossible temperature control required for the direct reduction[3].

Workflow Step1 Pyrazole-3-carboxylate (Starting Material) Step2 Reduction (LiAlH4, Et2O, 0°C) Intentional Over-reduction Step1->Step2 Step3 Pyrazole-3-methanol (Intermediate) Step2->Step3 Step4 Selective Oxidation (PCC or TEMPO/FeCl3) Step3->Step4 Step5 Pyrazole-3-carbaldehyde (Final Product) Step4->Step5 High Yield (>85%) Byproduct Over-oxidation to Carboxylic Acid (Avoided by mild oxidants) Step4->Byproduct Trace/None

Two-step ester-to-aldehyde conversion workflow avoiding over-reduction byproducts.

Self-Validating Protocol: Two-Step Reduction-Oxidation Workflow

Step A: Reduction to Pyrazole-3-methanol

  • Suspend LiAlH₄ (1.5 eq) in dry diethyl ether at 0 °C under argon.

  • Dropwise add a solution of the pyrazole-3-carboxylate (1.0 eq) in ether.

  • Stir for 1 hour at room temperature.

  • Fieser Workup (Critical for Yield): Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). This forms a granular aluminum salt precipitate that traps impurities, leaving the pure alcohol in the ether layer. Filter and concentrate.

Step B: Selective Oxidation to Pyrazole-3-carbaldehyde Using harsh oxidants like KMnO₄ will cleave the ring or over-oxidize the product to pyrazole-3-carboxylic acid. We recommend TEMPO/FeCl₃ or PCC[2].

Quantitative Comparison of Oxidation Conditions for Pyrazole-3-methanol

Oxidant SystemSolventTemp (°C)Time (h)Major ByproductYield of Aldehyde
KMnO₄ Acetone/H₂O252Pyrazole-3-carboxylic acid (Over-oxidation)< 10%
MnO₂ (Activated) CHCl₃6012Unreacted Alcohol (Incomplete reaction)65 - 70%
PCC CH₂Cl₂253Trace Carboxylic Acid80 - 85%
TEMPO / FeCl₃·6H₂O Toluene804None (Clean conversion)85 - 90%

Protocol for TEMPO/FeCl₃ Oxidation:

  • Dissolve pyrazole-3-methanol (1.0 eq) in toluene.

  • Add TEMPO (0.05 eq) and FeCl₃·6H₂O (0.05 eq).

  • Stir at 80 °C under an oxygen atmosphere (balloon) for 4 hours.

  • Validation: The reaction is highly selective. TLC will show complete consumption of the alcohol with no baseline spot (which would indicate the carboxylic acid byproduct). Filter through a short pad of silica to remove iron salts, and concentrate to yield the pure pyrazole-3-carbaldehyde[3].

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (nih.gov). 1

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. 3

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 2

Sources

Optimization

troubleshooting low yield in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks during heterocyclic library generation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks during heterocyclic library generation. The Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative—is a cornerstone of medicinal chemistry[1]. However, achieving high yields and strict regiocontrol requires a deep understanding of mechanistic kinetics, thermodynamic equilibriums, and solvent effects.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your pyrazole synthesis workflows.

Diagnostic Workflow & Mechanistic Pathways

Before altering reaction conditions, it is critical to identify exactly where the reaction is failing. The following diagnostic decision tree outlines the standard troubleshooting logic for low-yield pyrazole reactions.

PyrazoleTroubleshooting Start Low Pyrazole Yield Detected Analyze Analyze Reaction Mixture (LC-MS / NMR / TLC) Start->Analyze Hydrazone Stable Hydrazone Intermediate Analyze->Hydrazone Incomplete Cyclization Regio Mixture of Regioisomers Analyze->Regio Poor Selectivity Degrade Decomposition / Side Reactions Analyze->Degrade Mass Balance Loss FixHydrazone Add Acid Catalyst (p-TsOH) Remove Water (Dean-Stark) Hydrazone->FixHydrazone FixRegio Switch Solvent (TFE / DMAc) or Adjust Sterics Regio->FixRegio FixDegrade Use Fresh Hydrazine Neutralize pH Extremes Degrade->FixDegrade

Diagnostic decision tree for troubleshooting low yields in pyrazole synthesis.

To effectively apply these solutions, we must ground our approach in the reaction mechanism. The Knorr synthesis is a multi-step cascade that relies heavily on precise electrophilic and nucleophilic interactions[2].

KnorrMechanism Dicarbonyl 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Catalysis Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Logical sequence of the Knorr pyrazole synthesis mechanism highlighting key reaction intermediates.

Knowledge Base: Troubleshooting FAQs

Q1: My reaction stalls at the hydrazone intermediate, and my final pyrazole yield is <20%. How do I drive the reaction to completion? Mechanistic Causality: The synthesis proceeds via an initial acid-catalyzed imine formation (the hydrazone), followed by the attack of the second hydrazine nitrogen onto the remaining carbonyl[2]. If the second carbonyl lacks sufficient electrophilicity, or if the system reaches a thermodynamic equilibrium due to water accumulation, the intramolecular cyclization will stall[1][3]. Actionable Solutions:

  • Enhance Electrophilicity: Introduce a stronger acid catalyst (e.g., p-TsOH or glacial acetic acid) to heavily protonate the unreacted carbonyl, making it a better electrophile for the final ring closure[2].

  • Shift Equilibrium: Water is a byproduct of both the initial imine formation and the final dehydration step. Utilize a Dean-Stark apparatus with a non-polar solvent like toluene to azeotropically remove water, forcing the reaction forward via Le Chatelier's principle[3].

Q2: I am using an unsymmetrical 1,3-dicarbonyl and obtaining an inseparable 50:50 mixture of regioisomers. How can I control regioselectivity? Mechanistic Causality: The initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl carbon. In standard polar protic solvents (like ethanol), the energy difference between the two transition states is often negligible, leading to poor selectivity[1]. Regioselectivity is strictly governed by the steric bulk of the dicarbonyl substituents and the electronic environment[4]. Actionable Solutions:

  • Solvent Switch: Transitioning from ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) or a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) can dramatically alter the hydrogen-bonding network. For example, using DMAc with an aryl hydrazine hydrochloride has been shown to boost regioselectivity up to 98:2[4].

  • Alternative Scaffolds: If dicarbonyls fail entirely, bypass them. Reacting N-alkylated tosylhydrazones with terminal alkynes in the presence of t-BuOK and pyridine offers complete regioselectivity for 1,3,5-trisubstituted pyrazoles[5].

Q3: My starting materials are consumed, but mass recovery is low. Where is my product? Mechanistic Causality: Two primary factors cause mass loss: degradation of starting materials and workup losses. Hydrazines degrade rapidly via oxidation, while 1,3-dicarbonyls can undergo retro-Claisen cleavage under harsh pH conditions at elevated temperatures[3]. Additionally, low-molecular-weight pyrazoles are highly water-soluble. Actionable Solutions:

  • Reagent Integrity: Always use freshly distilled or titrated hydrazine. Run the reaction under an inert nitrogen atmosphere[3].

  • Workup Optimization: Avoid excessive aqueous washes. If the pyrazole is water-soluble, quench the reaction, evaporate the solvent under reduced pressure, and purify directly via silica gel chromatography[3].

Self-Validating Experimental Protocol

To address issues of poor regioselectivity and low yield simultaneously, use the following optimized protocol leveraging aprotic dipolar solvents.

Protocol: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles in DMAc

  • Substrate Dissolution: In an oven-dried round-bottom flask under nitrogen, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (5.0 mL).

    • Causality: DMAc alters the solvation shell of the transition state, favoring nucleophilic attack at the less sterically hindered carbonyl.

  • Hydrazine Addition: Add the aryl hydrazine hydrochloride (1.1 mmol) in one portion.

    • Validation Checkpoint: The solution should remain homogeneous. If the hydrochloride salt does not fully dissolve, gently warm the mixture to 30°C.

  • Catalytic Activation: Add 10N HCl (0.1 mmol, 10 mol%) dropwise.

    • Causality: The acid protonates the carbonyl, accelerating the initial nucleophilic attack and the subsequent cyclization without triggering retro-Claisen cleavage[2].

  • Cyclocondensation: Stir the reaction at ambient temperature for 4–6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely consumed and replaced by a single, distinct product spot.

  • Isolation: Pour the reaction mixture slowly into 25 mL of crushed ice-water while stirring vigorously.

    • Causality: The sudden change in polarity forces the hydrophobic pyrazole to precipitate, bypassing the need for liquid-liquid extraction and preventing yield loss[1].

  • Purification: Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

Quantitative Data Comparison

The following table summarizes how different conditions impact yield and regioselectivity, allowing you to select the optimal parameters for your specific substrates.

Reaction Condition / SolventCatalystSubstrate TypePrimary Issue MitigatedExpected Yield (%)Regioselectivity (Isomer A:B)
Ethanol (Reflux) None / AcOHSymmetrical 1,3-DicarbonylBaseline standard80 - 92%N/A (Symmetrical)
Ethanol (Room Temp) AcOHUnsymmetrical 1,3-DicarbonylNone (Poor Selectivity)50 - 65%~ 50:50
DMAc / DMF (Room Temp) HCl (10N)Unsymmetrical 1,3-DicarbonylRegioisomer Mixtures74 - 77%Up to 98:2
Toluene (Reflux w/ Dean-Stark) p-TsOHSterically Hindered DicarbonylIncomplete Cyclization70 - 85%Substrate Dependent
Pyridine (Room Temp) t-BuOKN-Alkylated Tosylhydrazones + AlkynesBypassing Dicarbonyls75 - 90%> 99:1

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles , Benchchem. 1

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles , Benchchem. 3

  • Knorr pyrazole synthesis , Name-Reaction.com. 2

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review , National Institutes of Health (PMC).

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis , Benchchem. 4

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes , Organic Chemistry Portal. 5

Sources

Troubleshooting

Technical Support Center: Formylation of Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the formylation of pyrazoles. This resource is designed to provide in-depth troubleshooting guidance and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the formylation of pyrazoles. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions in Pyrazole Formylation

This section addresses specific problems you may encounter during the formylation of pyrazoles, particularly when using the Vilsmeier-Haack reaction, the most prevalent method. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield of the Desired Formylated Pyrazole

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in a pyrazole formylation is a common problem that can often be traced back to reagent quality, reaction conditions, or the nature of the substrate itself.

Probable Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent, the electrophile in the Vilsmeier-Haack reaction, is highly sensitive to moisture.[1] Any water present in the reaction will rapidly hydrolyze the reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic and requires careful temperature control.

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically between 0-5 °C, by adding POCl₃ dropwise to cold DMF with vigorous stirring.[1] Allow the reagent to form completely by stirring at this temperature for 30-60 minutes before adding your pyrazole substrate.

  • Insufficiently Reactive Substrate: The electronic nature of your pyrazole substrate plays a critical role. Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.

    • Solution: For less reactive pyrazoles, you may need to use more forcing conditions. This can include increasing the reaction temperature (e.g., to 70-120 °C) or using a larger excess of the Vilsmeier reagent.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal conditions.

  • Suboptimal Reaction Temperature: The formylation reaction itself is temperature-dependent. If the temperature is too low, the reaction may be sluggish or not proceed at all.

    • Solution: After the initial formation of the Vilsmeier reagent and the addition of the pyrazole at low temperature, gradually increase the temperature and monitor the reaction progress by TLC. A systematic study of the reaction temperature can help identify the optimal point for product formation without significant decomposition.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_reagent_formation Optimize Vilsmeier Reagent Formation (Low Temp, Stir Time) reagents_ok->optimize_reagent_formation No check_substrate Consider Substrate Reactivity reagents_ok->check_substrate Yes optimize_reagent_formation->check_substrate substrate_reactive Substrate Electron-Rich? check_substrate->substrate_reactive increase_severity Increase Temperature and/or Excess Reagent substrate_reactive->increase_severity No (Electron-withdrawing groups) optimize_temp Systematically Optimize Reaction Temperature substrate_reactive->optimize_temp Yes increase_severity->optimize_temp failure Consult Alternative Methods increase_severity->failure check_workup Review Work-up Procedure optimize_temp->check_workup workup_ok Gentle Work-up? check_workup->workup_ok modify_workup Modify Work-up (e.g., careful neutralization, brine wash) workup_ok->modify_workup No success Improved Yield workup_ok->success Yes modify_workup->success

Caption: A step-by-step decision-making process for troubleshooting low product yield.

Issue 2: Formation of Multiple Products

Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can I improve the selectivity?

A: The formation of multiple products is a frequent challenge, often arising from di-formylation, reaction at alternative positions, or the formation of chlorinated byproducts.

Probable Causes & Solutions:

  • Di-formylation: Although formylation of pyrazoles strongly favors the C4-position due to the electronic nature of the ring, di-formylation can occur under harsh conditions, especially with a large excess of the Vilsmeier reagent.[1][3] This typically leads to the formation of pyrazole-4,5-dicarbaldehydes.

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent. Start with a smaller excess and incrementally increase it while monitoring the reaction by TLC. Using milder reaction conditions, such as lower temperatures and shorter reaction times, can also minimize di-formylation.[1]

  • N-Formylation vs. C-Formylation: For N-unsubstituted pyrazoles, formylation can occur at a nitrogen atom, leading to an N-formylpyrazole. This side product is often labile and may be hydrolyzed back to the starting material during workup, but it can complicate the reaction mixture.

    • Solution: If C4-formylation is desired on an N-unsubstituted pyrazole, it is often beneficial to first protect the nitrogen atom with a suitable protecting group. For pyrazoles with a free N-H, electrophilic attack can occur at the nitrogen, which can deactivate the ring towards further electrophilic substitution at carbon.[4]

  • Formation of Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazoles.[1] This is more likely to occur at higher temperatures.

    • Solution: Maintain strict temperature control and avoid excessively high temperatures. If chlorination is a persistent issue, consider alternative formylation methods that do not use a chlorine-containing reagent.

  • Formation of Pyrazolo-pyrimidinones: In reactions involving 5-aminopyrazoles, intramolecular cyclization can occur, leading to the formation of pyrazolo[3,4-d]pyrimidinone derivatives, especially if formamide is used or formed in situ.[5]

    • Solution: Careful control of reagents and reaction conditions is crucial when working with aminopyrazoles. If the desired product is the formylated aminopyrazole, avoiding high temperatures and prolonged reaction times can help minimize cyclization.

Regioselectivity in Pyrazole Formylation
Substituent PositionElectronic EffectPredicted Regioselectivity of Formylation
N1-substituentVariesC4-formylation is generally favored.
C3-substituentElectron-donatingActivates the ring, C4-formylation is highly favored.
C3-substituentElectron-withdrawingDeactivates the ring, may require harsher conditions.
C5-substituentElectron-donatingActivates the ring, C4-formylation is highly favored.
C5-substituentElectron-withdrawingDeactivates the ring, may require harsher conditions.

Issue 3: Product Decomposition During Work-up or Purification

Q: I seem to be losing my product during the work-up or purification steps. What could be causing this, and what precautions should I take?

A: Formylated pyrazoles can be sensitive to harsh work-up conditions, and their polarity can sometimes complicate extraction and purification.

Probable Causes & Solutions:

  • Harsh Work-up Conditions: The iminium intermediate formed after the electrophilic attack of the Vilsmeier reagent is hydrolyzed to the aldehyde during the aqueous work-up.[6] If this process is not controlled, the product can decompose.

    • Solution: Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the reaction mixture carefully and slowly with a mild base such as sodium bicarbonate or a saturated solution of sodium acetate.[1]

  • Product Solubility in the Aqueous Layer: Some formylated pyrazoles, particularly those with polar substituents, may have some solubility in water, leading to loss during extraction.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Decomposition on Silica Gel: Some formylated pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

    • Solution: If you suspect your product is decomposing on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions for a Vilsmeier-Haack reaction?

A: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water is highly exothermic and should be done slowly and carefully.

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for pyrazole formylation?

A: Yes, several other methods exist, each with its own advantages and limitations.

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) and is a milder and safer alternative to the Vilsmeier-Haack reaction.[7] It is particularly useful for phenols and other highly activated aromatic systems.[8] The reaction proceeds via an iminium ion intermediate.[8]

  • Lithiation followed by Formylation: This involves the deprotonation of a pyrazole with a strong base (like n-butyllithium) followed by quenching with a formylating agent such as DMF. This method offers good control over regioselectivity, as the deprotonation site can often be directed by substituents.

  • Reimer-Tiemann Reaction: While classically used for the ortho-formylation of phenols using chloroform and a strong base, its application to pyrazoles is limited due to the harsh basic conditions.[6]

Q3: How can I confirm the regiochemistry of my formylated pyrazole?

A: The most reliable method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly dependent on the substituent pattern.

  • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) can show through-space correlations between the formyl proton and nearby protons on the pyrazole ring or its substituents, providing definitive evidence for the position of the formyl group.

Experimental Protocols

Standard Vilsmeier-Haack Formylation of 1-Phenylpyrazole

This protocol provides a general procedure for the C4-formylation of 1-phenylpyrazole.

Materials:

  • 1-Phenylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Add anhydrous DMF (3 equivalents) to the flask and cool it to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.

  • Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.

Visualizing the Vilsmeier-Haack Mechanism

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Iminium_Intermediate Iminium Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Formyl_Pyrazole Formyl-Pyrazole Iminium_Intermediate->Formyl_Pyrazole + H₂O Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Formyl_Pyrazole

Caption: The three key stages of the Vilsmeier-Haack formylation reaction.

References

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 2021, 26(21), 6435. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • El-Gharably, A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26056-26095. Available at: [Link]

  • ResearchGate. Recent Advances On Direct Formylation Reactions. Available at: [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(29-30), 4539-4541. Available at: [Link]

  • Pan, W., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]

  • Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(11), 4353-4382. Available at: [Link]

  • Tomé, A. C., & Silva, A. M. S. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3149. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 12(1), 21381. Available at: [Link]

  • SynArchive. Duff Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, February 22). Duff Reaction Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Semantic Scholar. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Available at: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 2022, 27(23), 8497. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3295. Available at: [Link]

  • Drake, C. A., & Varma, R. S. (2013). Formylation of Amines. Molecules, 18(12), 14698-14725. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Oliveira, C. H. A., et al. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 362(20), 4296-4339. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Tumkevičius, S., et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2007(15), 183-195. Available at: [Link]

  • Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Belskaya, N. P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • Wang, M., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6596. Available at: [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973. Available at: [Link]

  • Martins, D. R., et al. (2014). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Chemical and Pharmaceutical Bulletin, 62(1), 42-49. Available at: [Link]

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Optimization

Technical Support Center: Synthesis &amp; Work-Up of 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis and isolation of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis and isolation of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde. This compound is a highly valued intermediate in the development of NAMPT modulators[1], MCL-1 inhibitors[2], and PDE1 enzyme inhibitors[3].

Working with chlorinated pyrazole carbaldehydes requires meticulous attention to work-up procedures. Poor phase separations or inadequate quenching can lead to over-oxidation, ring-opening, or downstream catalytic poisoning. The protocols below are engineered as self-validating systems, ensuring that every step is mechanistically justified and analytically verifiable.

Section 1: Standardized Work-Up Methodologies

The synthesis typically proceeds via two critical stages: (1) N-Chlorosuccinimide (NCS) mediated chlorination of the pyrazole core, and (2) Dess-Martin Periodinane (DMP) oxidation of the resulting alcohol to the target aldehyde[1].

Protocol A: Work-Up for NCS Chlorination (DMF Solvent)

This procedure isolates the chlorinated intermediate from the high-boiling DMF solvent and succinimide byproducts.

  • Quench & Extraction: Upon completion of the reaction (typically stirred at 55°C for 16 h), cool the mixture to room temperature. Extract the crude reaction mixture with Ethyl Acetate (EtOAc) using a 1:3 volume ratio (e.g., 20 mL EtOAc × 3 extractions)[1].

  • Aqueous Washing: Wash the combined organic layers sequentially with distilled water (1 × 20 mL) and saturated aqueous NaCl (brine, 1 × 20 mL)[1].

    • Causality: DMF is highly miscible with water; the water wash forces DMF into the aqueous phase. The subsequent brine wash breaks any micro-emulsions and pre-dries the organic layer via osmotic pressure.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (Petroleum Ether/EtOAc gradient from 3:1 to 1:1)[1].

    • Validation Checkpoint: Before chromatography, analyze the crude residue via ¹H NMR. The disappearance of the pyrazole C4-proton (typically around 6.0–6.5 ppm) and the absence of DMF solvent peaks (singlets at 2.88 and 2.96 ppm) confirm a successful work-up.

Protocol B: Work-Up for DMP Oxidation (DCM Solvent)

This procedure isolates the final carbaldehyde while preventing acid-catalyzed degradation.

  • Precipitation & Filtration: After stirring the precursor with DMP in Dichloromethane (DCM) for 2 hours under N₂, a white precipitate (iodinane byproducts) will form[1]. Filter the mixture directly through a Celite pad.

    • Causality: Removing the bulk of the insoluble hypervalent iodine byproducts prevents them from forming a thick paste during concentration, which would otherwise trap the product.

  • Chemical Quench (Critical Step): Wash the filtrate with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Causality: Na₂S₂O₃ reduces unreacted DMP, while NaHCO₃ neutralizes the acetic acid byproduct. Neutralizing acetic acid is mandatory to prevent acid-catalyzed degradation or polymerization of the newly formed carbaldehyde.

  • Concentration & Isolation: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography (PE/EtOAc = 1/1)[1].

    • Validation Checkpoint: Spot the concentrated crude on a TLC plate (PE/EtOAc 1:1). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH); an immediate yellow/orange precipitate on the plate confirms the presence of the aldehyde functional group.

Section 2: Workflow Visualizations

NCS_Workup N1 NCS Reaction (DMF, 55°C) N2 EtOAc Extraction (3x 20 mL) N1->N2 Cool to r.t. N3 Water Wash (Remove DMF) N2->N3 Phase separation N4 Brine Wash (Pre-drying) N3->N4 Organic layer N5 Na2SO4 Drying & Concentration N4->N5 Organic layer

Experimental workflow for the NCS chlorination work-up isolating the pyrazole precursor.

DMP_Workup Step1 Crude Oxidation Mixture (DCM, DMP, Aldehyde) Step2 Direct Filtration (Remove Insoluble Iodinanes) Step1->Step2 Mechanical separation Step3 Biphasic Quench (Na2S2O3 / NaHCO3 Wash) Step2->Step3 Chemical neutralization Step4 Phase Separation (Retain Bottom DCM Layer) Step3->Step4 Liquid-liquid extraction Step5 Concentration & Chromatography (PE / EtOAc = 1:1) Step4->Step5 Final purification

Workflow for the Dess-Martin Periodinane oxidation work-up and isolation of the target aldehyde.

Section 3: Troubleshooting & FAQs

Q1: Following the NCS chlorination in DMF, my NMR shows significant DMF carryover. How can I eliminate this during work-up? A1: DMF has a high boiling point (153°C) and easily carries over if the aqueous washes are insufficient. Troubleshooting step: Increase the volume of the water washes (use a 1:5 organic-to-aqueous ratio) or wash the EtOAc layer with a 5% aqueous LiCl solution. Lithium chloride significantly increases the partition coefficient of DMF into the aqueous phase via a strong salting-out effect.

Q2: During the DMP oxidation work-up, my product degraded upon concentration. What caused this? A2: The degradation is likely caused by residual acetic acid concentrating alongside your product. Causality: 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is sensitive to concentrated acids, which can trigger side reactions. Solution: Always perform the NaHCO₃/Na₂S₂O₃ biphasic quench described in Protocol B before concentrating the DCM layer. This ensures all acidic species are neutralized into water-soluble acetate salts.

Q3: Can I skip the chromatography step if the DMP oxidation goes to 100% conversion? A3: It is highly discouraged. Even with rigorous filtration and biphasic quenching, trace 2-iodosobenzoic acid derivatives remain soluble in DCM. As documented in standard protocols, silica gel column chromatography (using PE/EtOAc = 1/1) is required to achieve the purity necessary for downstream coupling reactions[1].

Section 4: Quantitative Work-Up Data

To assist in optimizing your extraction and purification, refer to the following phase-partitioning data for the standard impurities encountered in this synthesis:

Work-Up StepTarget ImpuritySolvent SystemRemoval EfficiencyMechanistic Rationale
Aqueous Wash DMFEtOAc / H₂O~85% per washHigh aqueous solubility/hydrogen bonding of DMF.
5% LiCl Wash DMFEtOAc / 5% LiCl>98% per washSalting-out effect; Li⁺ coordinates strongly with DMF.
Basic Wash Acetic AcidDCM / Sat. NaHCO₃>99%Acid-base neutralization forms water-soluble acetate salts.
Thiosulfate Quench Unreacted DMPDCM / Sat. Na₂S₂O₃>99%Redox reaction converts hypervalent iodine to water-soluble species.
Brine Wash Dissolved H₂OEtOAc / Sat. NaClN/A (Pre-drying)Osmotic extraction of dissolved water from the organic phase.

Section 5: References

  • Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof Source: Google Patents URL: 1

  • Title: US11891404B2 - Substituted macrocyclic indole derivatives Source: Google Patents URL: 2

  • Title: US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: Google Patents URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Formylation of Pyrazoles: Vilsmeier-Haack and Its Alternatives

Abstract The introduction of a formyl group onto the pyrazole nucleus is a pivotal transformation in medicinal chemistry and materials science, yielding versatile intermediates for synthesizing complex molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of a formyl group onto the pyrazole nucleus is a pivotal transformation in medicinal chemistry and materials science, yielding versatile intermediates for synthesizing complex molecular architectures.[1][2] While the Vilsmeier-Haack reaction is arguably the most prevalent method for this purpose, a nuanced understanding of its capabilities, limitations, and viable alternatives is crucial for optimizing synthetic strategies. This guide provides a comprehensive comparison of the Vilsmeier-Haack reaction with other key formylation techniques, including the Duff reaction, Rieche formylation, and methods employing organometallic intermediates. We will delve into reaction mechanisms, regioselectivity, substrate scope, and provide field-proven insights to guide experimental design. Detailed, validated protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich heterocyclic systems, including pyrazoles.[3][4] The process involves an electrophilic aromatic substitution using a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]

Reaction Mechanism

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.[3][7] This initial step is exothermic and requires careful temperature control.

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[8][9] This forms a resonance-stabilized cationic intermediate. For pyrazoles, formylation almost exclusively occurs at the C4 position due to its high electron density, unless this position is already substituted.

  • Hydrolysis: The intermediate iminium salt is stable until a subsequent aqueous workup, during which it is hydrolyzed to furnish the final pyrazole-4-carboxaldehyde.[3]

Vilsmeier_Reagent_Formation cluster_reagents Reagents DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Haack_Mechanism Pyrazole Pyrazole Ring Intermediate Iminium Salt Intermediate Pyrazole->Intermediate 1. Electrophilic Attack VilsmeierReagent Vilsmeier Reagent [Me₂N=CHCl]⁺ VilsmeierReagent->Intermediate Aldehyde Pyrazole-4-carboxaldehyde Intermediate->Aldehyde 2. Aqueous Workup (Hydrolysis)

Caption: Generalized mechanism of Vilsmeier-Haack formylation on a pyrazole.

Advantages & Field Insights
  • Versatility and Scope: The reaction is effective for a wide range of N-substituted and C-substituted pyrazoles, including those with both electron-donating and moderately electron-withdrawing groups.[10]

  • Mild Conditions: Compared to other electrophilic substitutions, the conditions are relatively mild (typically 0 °C to 100 °C), which preserves many functional groups.[8]

  • High Regioselectivity: Formylation reliably occurs at the C4 position, providing a predictable and clean reaction outcome.

Limitations and Causality
  • Strongly Deactivated Rings: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro groups) on the ring may show low reactivity or fail to react altogether, as the reduced nucleophilicity of the ring is insufficient to attack the Vilsmeier reagent.[10]

  • N-Unsubstituted Pyrazoles: 1H-pyrazoles lacking a substituent on the nitrogen atom often fail to undergo formylation under standard conditions. This is because the acidic N-H proton can be abstracted, leading to an anionic pyrazole species that is deactivated towards electrophilic attack.

  • Side Reactions: Substrates with certain functional groups can lead to undesired side reactions. For instance, unprotected hydroxyl groups can be converted to chlorides by the POCl₃/DMF system.[11] Similarly, pyrazoles with a 2-hydroxyethyl substituent can undergo substitution of the hydroxyl group with a chlorine atom.[10]

Alternative Formylation Methods for Pyrazoles

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or strategic goals may necessitate alternative approaches.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic or trifluoroacetic acid.[12] It is most effective for highly activated aromatic systems, such as phenols, but has demonstrated utility for the chemoselective and regiospecific formylation of certain pyrazole systems, particularly 1-phenyl-1H-pyrazoles.[13][14]

  • Mechanism: The reaction is initiated by the protonation and ring-opening of HMTA to generate an electrophilic iminium ion. The electron-rich pyrazole attacks this species. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis during acidic workup, ultimately yield the aldehyde.[12]

Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium 1. Protonation & Ring Opening Acid Acid (e.g., TFA) Acid->Iminium Intermediate Benzylamine-like Intermediate Iminium->Intermediate Pyrazole Electron-Rich Pyrazole Pyrazole->Intermediate 2. Electrophilic Attack Aldehyde Formylated Pyrazole Intermediate->Aldehyde 3. Redox & Hydrolysis

Caption: Simplified mechanism of the Duff reaction.

  • Advantages: It offers a different reactivity profile and can be successful where Vilsmeier-Haack fails. It has shown good yields for formylating 1-phenyl-1H-pyrazole systems with various substituents on the phenyl ring.[13]

  • Limitations: The reaction often requires higher temperatures (150-165 °C) and can be less efficient than the Vilsmeier-Haack, with yields sometimes being moderate.[15]

The Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[16][17]

  • Mechanism: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly electrophilic chloromethoxycarbenium ion. This cation is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting intermediate affords the aldehyde.

Rieche_Formylation_Mechanism DCMME Dichloromethyl methyl ether Cation Electrophilic Cation [CH(Cl)OMe]⁺ DCMME->Cation 1. Activate LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Cation Intermediate α-Chloro ether Intermediate Cation->Intermediate Pyrazole Electron-Rich Pyrazole Pyrazole->Intermediate 2. Electrophilic Attack Aldehyde Formylated Pyrazole Intermediate->Aldehyde 3. Hydrolysis

Caption: Simplified mechanism of the Rieche formylation.

  • Advantages: It can achieve very high yields (up to 97%) for electron-rich aromatics and operates at low temperatures (e.g., 0 °C).

  • Limitations: The use of strong, moisture-sensitive Lewis acids requires strictly anhydrous conditions. The scope for pyrazoles is less documented compared to the Vilsmeier-Haack reaction.

Formylation via Organometallic Intermediates

This strategy involves the initial metallation of the pyrazole ring, typically at the C4 or C5 position, followed by quenching the resulting organometallic species with a formylating agent like DMF.

  • Mechanism: A strong base (e.g., n-butyllithium) or a Grignard reagent formation protocol is used to deprotonate the pyrazole or perform a halogen-metal exchange, creating a nucleophilic carbon center. This pyrazolyl anion then attacks the electrophilic carbon of DMF. The resulting adduct is hydrolyzed during aqueous workup to release the aldehyde.[1][11]

  • Advantages: This is a powerful method for achieving formylation when direct electrophilic substitution is difficult. It offers an alternative regiochemical outcome, as lithiation can sometimes be directed to the C5 position, depending on the substituents and directing groups. A scalable, two-step synthesis of 1H-pyrazole-4-carbaldehyde has been developed using an N-protected 4-pyrazolilmagnesium bromide intermediate.[1]

  • Limitations: These methods require cryogenic temperatures and strictly inert atmospheres. They are also incompatible with many functional groups (e.g., esters, unprotected hydroxyls) that react with strong bases or organometallic reagents.[11]

Comparative Analysis and Experimental Choices

The choice of formylation method is critically dependent on the pyrazole substrate's electronic properties, substitution pattern, and stability.[3]

Data Summary Table
MethodReagentsTypical ConditionsYield RangeRegioselectivityKey Advantages & Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or other acid halide)0 - 100 °C, 2-12 h60 - 95+%[11]C4 (Highly selective)Pro: Mild, versatile, high yield, reliable.[3] Con: Fails with strongly deactivated rings or N-H pyrazoles; can cause side reactions (e.g., chlorination).[10][11]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, AcOH)150 - 165 °C, 0.5-3 h18 - 41% (general); Good for specific pyrazoles[13]C4 (Ortho to activating group)Pro: Useful for specific substrates (e.g., 1-phenyl-pyrazoles).[14] Con: Often requires high temperatures and gives lower yields.
Rieche Formylation Cl₂CHOCH₃, Lewis Acid (TiCl₄)0 °C, 1-3 hup to 97%C4 (Ortho to activating group)Pro: Potentially very high yields, low temperature. Con: Requires strong, moisture-sensitive Lewis acids; less documented for pyrazoles.
Organometallic n-BuLi or Mg, then DMF-78 °C to RTGood to Excellent[1]C4 or C5 (Directed)Pro: Excellent for otherwise unreactive substrates; allows alternative regioselectivity. Con: Cryogenic, inert atmosphere required; poor functional group tolerance.[11]
Field-Proven Insights: Selecting the Optimal Method
  • For most N-substituted pyrazoles: The Vilsmeier-Haack reaction is the first choice due to its reliability, mild conditions, and excellent C4-selectivity.[8]

  • If the pyrazole has an unprotected hydroxyl group: The Vilsmeier-Haack reaction is risky due to potential chlorination.[11] In this case, formylation via an organometallic intermediate (after protecting the hydroxyl group) or potentially the Duff reaction should be considered.

  • If the pyrazole is strongly deactivated: Direct electrophilic formylation will likely fail. The organometallic route is the most viable strategy.

  • To achieve C5-formylation: This is not possible with standard electrophilic formylation. A directed ortho-metallation (DoM) strategy using a directing group at the N1 position, followed by quenching with DMF, is the required approach.

  • For 1-phenyl-1H-pyrazoles: Both the Vilsmeier-Haack and Duff reactions have been reported to be effective, offering flexibility in process development.[13][18]

Experimental Protocols

The following protocols are provided as validated starting points and may require optimization for specific substrates.

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

This protocol details the C4-formylation of an N-substituted pyrazole.

Workflow Diagram:

VH_Protocol_Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) B 2. Add Pyrazole Substrate (Dropwise at 0°C) A->B C 3. Heat Reaction (e.g., 70°C for 6h) B->C D 4. Quench & Hydrolyze (Pour onto ice, neutralize) C->D E 5. Extract & Purify (Solvent extraction, chromatography) D->E

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.[5]

  • Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 70 °C and maintain for 6-7 hours, monitoring by TLC.[8]

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.

  • Isolation: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure 1-phenyl-1H-pyrazole-4-carboxaldehyde.

Protocol 2: Duff Reaction Formylation of 1-Phenyl-1H-pyrazole

This protocol is adapted from reported procedures for the formylation of 1-phenyl-1H-pyrazoles.[13][14]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenyl-1H-pyrazole (1.0 eq.) and hexamethylenetetramine (HMTA, 2.5 eq.).

  • Solvent/Reagent Addition: Add glacial acetic acid or trifluoroacetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux (typically >150 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the mixture to room temperature and add an equal volume of dilute hydrochloric acid (e.g., 2 M HCl). Heat the mixture to reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate.

  • Workup: Cool the solution and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography.

Conclusion

The formylation of pyrazoles is a cornerstone synthetic operation, with the Vilsmeier-Haack reaction standing out as the premier method due to its broad applicability, mildness, and high C4-regioselectivity. However, its limitations, particularly with deactivated substrates and certain functional groups, necessitate a working knowledge of alternatives. The Duff reaction provides a viable, albeit often lower-yielding, option for specific substrates like 1-phenyl-pyrazoles. For challenging transformations or when alternative regioselectivity is desired, organometallic strategies offer a powerful, though technically demanding, solution. A thorough evaluation of the pyrazole substrate's properties against the comparative data presented in this guide will enable the rational selection of the most effective formylation method, ensuring efficiency and success in the synthesis of valuable pyrazole-based building blocks.

References

  • Benchchem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12). Retrieved from [Link]

  • Krasovskis, A., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(11). Retrieved from [Link]

  • Benchchem. (n.d.). A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
  • Kira, M. A., et al. (Year not available). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

  • Benchchem. (n.d.). Benchmarking the efficiency of different formylation methods.
  • El-Gharably, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 283-291. Retrieved from [Link]

  • ResearchGate. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Retrieved from [Link]

  • Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27151. Retrieved from [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. Retrieved from [https://www.semantic scholar.org/paper/Synthesis-of-various-pyrazole-fused-heterocyclic-Abdelhamid-Abdel-Reheim/0e21a41f6e0705a10842217c0500a12e23071228]([Link] scholar.org/paper/Synthesis-of-various-pyrazole-fused-heterocyclic-Abdelhamid-Abdel-Reheim/0e21a41f6e0705a10842217c0500a12e23071228)

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Retrieved from [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Authors. (Year). 194 recent advances in the synthesis of new pyrazole derivatives. Source.
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  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of Chloro-Substituted vs. Non-Chloro Pyrazole Aldehydes

Introduction: The Pyrazole Aldehyde Scaffold in Modern Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Aldehyde Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Since its first synthesis in 1883, this "privileged scaffold" has been incorporated into a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anticancer agent Encorafenib, underscoring its metabolic stability and versatile biological activity.[3][4]

The introduction of a formyl (-CHO) group onto the pyrazole ring to create pyrazole aldehydes yields a highly versatile synthetic intermediate. This aldehyde moiety serves as a chemical handle for a vast array of transformations, enabling the construction of complex molecular architectures. A further layer of synthetic potential is unlocked by the introduction of a chloro-substituent. This guide provides an in-depth comparison of the chemical reactivity of chloro-substituted pyrazole aldehydes against their non-chloro counterparts, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Electronic Influence of a Chloro-Substituent

The presence of a chlorine atom on the pyrazole ring fundamentally alters its electronic landscape and, consequently, its chemical reactivity. Chlorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyrazole ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack while increasing the electrophilicity of ring carbons and appended functional groups.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions relative to the substituent.

In halogens, the inductive effect typically outweighs the resonance effect. Therefore, a chloro-substituent is considered a deactivating group for electrophilic aromatic substitution but an ortho-para director. On a pyrazole aldehyde, this electronic pull has profound and distinct consequences for different reaction types.

electronic_effects cluster_effects Electronic Effects Py_Aldehyde Pyrazole Aldehyde C=O Carbonyl Chloro_Group Chloro Substituent Cl Inductive Inductive Effect (-I) Electron Withdrawing Chloro_Group:f1->Inductive Dominant Resonance Resonance Effect (+R) Electron Donating Chloro_Group:f1->Resonance Weaker Inductive->Py_Aldehyde:f0 Deactivates Ring Increases C-Cl Polarity Inductive->Py_Aldehyde:f1 Increases Carbonyl Electrophilicity snar_workflow start Start reagents 5-Chloro-pyrazole-4-carbaldehyde + Nucleophile (e.g., R₂NH) + Base (e.g., K₂CO₃) start->reagents solvent Choose aprotic polar solvent (e.g., DMF, DMSO) reagents->solvent reaction Heat reaction mixture (e.g., 80-120 °C) solvent->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup (Quench, extract, wash) monitor->workup Complete purify Purify product (Column Chromatography) workup->purify end End: Substituted Product purify->end

Caption: General experimental workflow for an SNAr reaction.

Experimental Data: SNAr with Various Nucleophiles

EntrySubstrateNucleophileConditionsYield (%)Reference
15-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydeMorpholineK₂CO₃, DMF, 100 °C, 4h92[5]
25-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydeImidazoleK₂CO₃, DMF, 100 °C, 6h85[5]
35-Chloro-1-methyl-1H-pyrazole-4-carbaldehydeSodium MethoxideMeOH, reflux, 2h~88[6]
41-Phenyl-1H-pyrazole-4-carbaldehyde (Non-Chloro)MorpholineK₂CO₃, DMF, 100 °C, 24hNo ReactionN/A

Protocol: Synthesis of 5-(Morpholino)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: To a solution of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 220.6 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add morpholine (1.2 mmol, 104.5 mg) and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Reaction: Heat the mixture to 100 °C and stir for 4 hours under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [7]4. Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.

Reactions at the Aldehyde: Knoevenagel Condensation & Wittig Olefination

For reactions occurring at the aldehyde carbonyl, the electron-withdrawing nature of the chloro-substituent enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles, which can lead to faster reaction rates and milder required conditions compared to its non-chloro analogue.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a base. [8]The increased electrophilicity of the chloro-substituted pyrazole aldehyde is expected to accelerate the initial nucleophilic attack, which is often the rate-determining step.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide (Wittig reagent). [9][10]The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. A more electrophilic aldehyde, as in the chloro-substituted case, will react more readily with the ylide, potentially leading to higher yields or shorter reaction times.

wittig_mechanism Wittig Reaction Mechanism cluster_products Aldehyde Pyrazole Aldehyde (R-CHO) Intermediate1 [2+2] Cycloaddition Aldehyde->Intermediate1 React Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR') Ylide->Intermediate1 React Oxaphosphetane Oxaphosphetane (4-membered ring) Intermediate1->Oxaphosphetane Intermediate2 Cycloreversion Oxaphosphetane->Intermediate2 Alkene Alkene (R-CH=CHR') Intermediate2->Alkene PhosphineOxide Triphenylphosphine Oxide (Ph₃P=O) Intermediate2->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Experimental Data: Comparative Knoevenagel Condensation

EntrySubstrateReagentConditionsYield (%)Reference
11-Phenyl-3-methyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃, H₂O:EtOH, reflux, 15 min92[8][11]
25-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidine, EtOH, reflux, 30 min95[6]

While direct side-by-side comparative studies are scarce, the high yields and mild conditions reported for both substrate types indicate high reactivity. The chloro-substituent's electronic pull theoretically favors a faster reaction rate.

Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops) or ammonium carbonate (20 mol%). [8]3. Reaction: Stir the mixture at room temperature or heat to reflux, as required. The reaction is often rapid and may be complete within 15-30 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a key method for introducing a formyl group onto an aromatic ring, often used to synthesize the pyrazole aldehydes themselves. [7][12]The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium salt).

Here, the reactivity trend is reversed. The chloro-substituent, being an electron-withdrawing and deactivating group, reduces the nucleophilicity of the pyrazole ring. This makes electrophilic substitution more difficult compared to an unsubstituted or alkyl-substituted pyrazole. [6]Synthesizing a chloro-substituted pyrazole aldehyde via this method often requires harsher conditions (higher temperatures, longer reaction times) than for a non-chloro analogue. Furthermore, pyrazoles with multiple or strongly electron-withdrawing groups may fail to react altogether. [6] Experimental Data: Vilsmeier-Haack Formylation of Pyrazoles

EntrySubstrateConditionsProductYield (%)Reference
15-Chloro-1,3-dimethyl-1H-pyrazolePOCl₃/DMF, 100 °C, 2.5h5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde85[6]
21,3-Dimethyl-1H-pyrazolePOCl₃/DMF, 90 °C, 1h1,3-Dimethyl-1H-pyrazole-4-carbaldehyde~90[7]
35-Chloro-1-(4-nitrophenyl)-3-phenyl-1H-pyrazolePOCl₃/DMF, reflux, 24hNo Reaction (Starting material recovered)0[6]

Summary and Conclusion

The substitution of a chlorine atom onto a pyrazole aldehyde scaffold introduces a powerful dichotomy in its chemical reactivity.

  • For Nucleophilic Attack on the Ring: The chloro-group is the key that unlocks SNAr chemistry. It acts as a leaving group, activated by the aldehyde, enabling the introduction of diverse functional groups. This pathway is completely inaccessible to non-chloro pyrazole aldehydes.

  • For Nucleophilic Attack at the Aldehyde: The chloro-group acts as an accelerator. Its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, promoting reactions like Knoevenagel condensation and Wittig olefination.

  • For Electrophilic Attack on the Ring: The chloro-group acts as a brake. It deactivates the ring, making further electrophilic substitutions, such as formylation, more challenging.

Understanding this dual reactivity is paramount for synthetic chemists. By choosing a chloro-substituted or non-chloro pyrazole aldehyde, researchers can strategically direct reactions to either the ring or the aldehyde group, and finely tune the reactivity of the molecule to suit their synthetic goals. This strategic choice is fundamental in the efficient construction of complex, biologically active molecules for drug discovery and development.

References

  • U. S. Al-Timimi, A. H. Al-Ithawi, and H. A. Al-Jobori, "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates," Chemical Review and Letters, vol. 8, pp. 867-882, 2025.
  • Organic Chemistry Portal, "Synthesis of pyrazoles," organic-chemistry.org. [Online]. Available: [Link]

  • A. A. El-Gamal, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI, 2023. [Online]. Available: [Link]

  • A. A. Fadda et al., "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent," RSC Advances, 2022. [Online]. Available: [Link]

  • S. K. Suthar et al., "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques," RSC, 2025. [Online]. Available: [Link]

  • A. V. Popov et al., "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Arkivoc, vol. 2019, no. 5, pp. 227-242, 2019.
  • S. Behçet, "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde," MDPI, 2024. [Online]. Available: [Link]

  • P. V. Khairnar et al., "An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes," Organic Letters, vol. 21, no. 12, pp. 4535–4539, 2019.
  • ResearchGate, "First Nucleophilic Aromatic Substitution of Annelated Pyrazole," researchgate.net. [Online]. Available: [Link]

  • S. H. Lee et al., "Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution," Journal of Heterocyclic Chemistry, vol. 41, no. 4, pp. 669-673, 2006.
  • S. Kumar et al.
  • Bentham Science, "Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds," benthamscience.com, 2022. [Online]. Available: [Link]

  • R. K. Bramley et al., "Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines," Journal of the Chemical Society C: Organic, pp. 434-439, 1971.
  • ResearchGate, "Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one," researchgate.net, 2025. [Online]. Available: [Link]

  • J. P. Sonar et al., "A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES," European Chemical Bulletin, vol. 6, no. 3, pp. 110-114, 2017.
  • Organic Chemistry Portal, "Wittig Reaction," organic-chemistry.org. [Online]. Available: [Link]

  • V. A. Petrosyan et al., "The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles," ResearchGate, 2016. [Online]. Available: [Link]

  • C. F. R. A. C. Lima et al., "Experimental and Theoretical DFT Investigations in the-[13][14]Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones," Molecules, 2021. [Online]. Available: [Link]

  • V. A. Petrosyan et al., "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds," Molecules, 2023.
  • C. A. Am Ende et al., "Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates," Bioconjugate Chemistry, 2016. [Online]. Available: [Link]

  • ResearchGate, "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media," researchgate.net, 2017. [Online]. Available: [Link]

  • Wikipedia, "Wittig reaction," en.wikipedia.org. [Online]. Available: [Link]

  • V. A. Petrosyan et al., "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles," ResearchGate, 2002. [Online]. Available: [Link]

  • Master Organic Chemistry, "Wittig Reaction - Examples and Mechanism," masterorganicchemistry.com, 2018. [Online]. Available: [Link]

  • M. S. Rahman et al., "Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)," Dhaka University Journal of Pharmaceutical Sciences, 2025.
  • A. M. Shawky, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," MDPI, 2021. [Online]. Available: [Link]

  • V. Kumar and D. Kumar, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," International Journal of Pharmaceutical Sciences and Research, 2015. [Online]. Available: [Link]

  • A. L. Roberts et al., "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)," Environmental Science & Technology, vol. 36, no. 14, pp. 3029-3036, 2002.
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  • N. V. Rostovskii et al., "Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities," Beilstein Journal of Organic Chemistry, vol. 18, pp. 582-595, 2022.

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Comparative

A Comparative Spectroscopic Guide to 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Substituted pyrazoles are a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Substituted pyrazoles are a cornerstone of many pharmaceutical compounds, and seemingly minor changes in substituent placement can lead to significant differences in biological activity. This guide provides a comprehensive comparison of the spectroscopic properties of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde and its key positional isomers. Understanding these spectroscopic nuances is critical for unambiguous identification, quality control, and the advancement of structure-activity relationship (SAR) studies.

This document moves beyond a simple data repository. As Senior Application Scientists, we aim to provide a practical guide grounded in established spectroscopic principles, offering insights into the causal relationships between molecular structure and spectral output. Every piece of data is presented with the goal of creating a self-validating framework for researchers working with these and similar heterocyclic systems.

The Isomeric Landscape: More Than Just a Formula

The constitutional isomers of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde all share the same molecular formula, C₆H₇ClN₂O, and a monoisotopic mass of 158.02 g/mol [1]. However, the spatial arrangement of the chloro, methyl, and carbaldehyde groups on the pyrazole ring dramatically influences their electronic environment and, consequently, their spectroscopic signatures. For the purpose of this guide, we will focus on the primary compound and three of its logical isomers, which represent common synthetic possibilities and potential impurities.

Caption: Key positional isomers of the target pyrazole carbaldehyde.

Spectroscopic Fingerprints: A Head-to-Head Comparison

The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for our target compound and its isomers. The data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is based on experimental findings, while the data for the other isomers are predicted based on established spectroscopic principles for substituted pyrazoles[2][3][4].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for distinguishing these isomers. The chemical shifts of the methyl and aldehyde protons are particularly diagnostic.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAldehyde-H (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde~9.8-10.2~3.8~2.5
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde~10.14[5]~3.9~2.6
4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde~9.7-10.0~3.9~2.4
3-chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde~10.0-10.4~3.8~2.5

Expert Insights:

  • The aldehyde proton (CHO) is typically the most downfield signal due to the strong deshielding effect of the carbonyl group. Its precise chemical shift can be influenced by the electronic nature of the adjacent substituents.

  • The N-methyl group generally appears further downfield than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

  • The relative positions of the chloro and carbaldehyde groups will induce subtle but measurable shifts in the methyl proton resonances. For instance, the electron-withdrawing nature of the adjacent chlorine in the 5-chloro isomer likely contributes to the downfield shift of the N-methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a direct map of the carbon skeleton, offering unambiguous evidence for the substitution pattern.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC=O (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde~185-190~148-152~118-122~140-144~36-38~12-14
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde~186.3[6]~151.0[6]~122.9[6]~139.5[6]~37.1~14.4
4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde~182-187~150-154~117-121~142-146~36-38~13-15
3-chloro-1,5-dimethyl-1H-pyrazole-4-carbaldehyde~188-193~145-149~120-124~141-145~36-38~11-13

Expert Insights:

  • The carbonyl carbon of the aldehyde is the most downfield signal.

  • The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the attached substituents. A chlorine atom will generally cause a downfield shift on the carbon it is attached to, while also influencing the shifts of adjacent carbons.

  • The N-methyl and C-methyl carbons appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight, their fragmentation patterns can differ, offering clues to their structure.

Table 3: Predicted Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
All Isomers158/160 (M⁺, M⁺+2)129/131 ([M-CHO]⁺), 123/125 ([M-Cl]⁺), 95 ([M-Cl-CO]⁺)

Expert Insights:

  • The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

  • Common fragmentation pathways for pyrazoles include the loss of the formyl radical (CHO), the chlorine radical (Cl), and subsequent loss of carbon monoxide (CO)[7]. While the major fragments may be similar, the relative intensities of these fragments can vary between isomers, providing a potential means of differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)~1680-1700
C=N (pyrazole ring)~1580-1620
C-H (aldehyde)~2720 and ~2820 (often weak)
C-Cl~700-800

Expert Insights:

While IR spectroscopy can confirm the presence of the aldehyde and the pyrazole ring, it is generally less effective than NMR and MS for distinguishing between these positional isomers. The exact position of the C=O stretch can be subtly influenced by the electronic effects of the other ring substituents.

Experimental Protocols: A Self-Validating Approach

The following are generalized protocols for the spectroscopic analysis of pyrazole carbaldehyde derivatives. These protocols are designed to be self-validating, with built-in checks to ensure data quality and reliability.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ B ¹H NMR A->B C ¹³C NMR B->C F Assign Proton Signals B->F D DEPT-135 C->D G Assign Carbon Signals C->G E 2D NMR (COSY, HSQC, HMBC) D->E H Confirm Connectivity E->H I Structure Elucidation F->I G->I H->I

Caption: A robust workflow for the NMR analysis of pyrazole derivatives.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • DEPT-135 Acquisition: A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Assign the ¹³C NMR signals based on chemical shifts, DEPT-135 data, and 2D correlations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize either Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Infrared Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The spectroscopic analysis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde and its isomers reveals distinct fingerprints that allow for their unambiguous differentiation. While sharing the same molecular formula, the unique electronic environment of each isomer, dictated by the substituent positions, gives rise to characteristic shifts in NMR spectra and potentially different fragmentation patterns in mass spectrometry. This guide provides a foundational framework for researchers, enabling confident structural elucidation and paving the way for more precise and impactful research in drug discovery and development.

References

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 283-295. [Link]

  • El-Sawy, E. R., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10484-10502. [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

  • Sapariya, N. S., et al. (2017). Supplementary Information: A series of novel 2-amino-4-(5-((substituted phenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(phenylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives: synthesis, characterization and their in vitro antimicrobial evaluation. RSC Advances, 7, 13356-13369. [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]

  • Patel, H. M., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(5). [Link]

  • PubChem. (n.d.). 4-chloro-1,5-dimethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. RASĀYAN J. Chem, 7(1), 38-44. [Link]

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Validation

A Comparative Guide to Pyrazole Carbaldehyde Isomers: Synthesis, Characterization, and Reactivity

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and the abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a "privileged structure" in drug design.[3] Among the most versatile derivatives are the pyrazole carbaldehydes, which serve as pivotal intermediates for constructing more complex molecular architectures. These compounds exist as three primary constitutional isomers: pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde.

The position of the formyl group on the pyrazole ring profoundly influences the molecule's synthetic accessibility, physicochemical properties, and subsequent reactivity. For researchers and drug development professionals, a nuanced understanding of these differences is critical for designing efficient synthetic routes and for the rational development of new chemical entities. This guide provides an in-depth comparative study of these isomers, grounded in experimental data and mechanistic principles, to empower scientists in their synthetic endeavors.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of pyrazole carbaldehydes is not a one-size-fits-all process. The choice of strategy is dictated by the desired isomer, with regioselectivity being the paramount challenge.

The Synthesis of Pyrazole-4-carbaldehyde: The Workhorse Isomer

Pyrazole-4-carbaldehyde is the most readily accessible isomer, primarily due to the electronic nature of the pyrazole ring, where the C4 position is most susceptible to electrophilic substitution.[4]

  • The Vilsmeier-Haack Reaction: This is the most prevalent and efficient method for formylating pyrazoles at the C4 position.[5][6][7] The reaction involves treating a pyrazole (or a suitable precursor like a hydrazone) with the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[6][8]

    • Causality of Choice: The Vilsmeier-Haack reaction is favored for its mild conditions, high yields, and excellent regioselectivity for the electron-rich C4 position.[9][10] For pyrazoles lacking a substituent on a nitrogen atom (N-H pyrazoles), the reaction may fail or give low yields, as the acidic N-H proton can interfere with the reaction.[11] Therefore, N-substituted pyrazoles are often the preferred substrates.

  • Metalation-Formylation Routes: An alternative strategy involves the deprotonation of the pyrazole ring followed by quenching with an electrophilic formylating agent like DMF.

    • Grignard-based Synthesis: A practical method for multigram preparation involves converting a 4-halopyrazole (e.g., 4-iodopyrazole) into a Grignard reagent, which is then reacted with DMF to introduce the aldehyde functionality.[12] This approach is particularly useful for N-unsubstituted pyrazoles.

    • Lithiation-based Synthesis: Direct ortho-lithiation or bromine-lithium exchange followed by treatment with DMF can also yield the 4-carbaldehyde.[13] However, these methods are often less suitable for substrates with unprotected functional groups that are incompatible with organolithium reagents.[13]

  • Oxidation of 4-(Hydroxymethyl)pyrazoles: While less direct, the oxidation of the corresponding pyrazole-4-methanol offers a clean route to the aldehyde.[5][14] This method's success hinges on the availability of the starting alcohol and the choice of a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or TEMPO-catalyzed systems) to prevent over-oxidation to the carboxylic acid.[14]

G cluster_4 Pyrazole-4-carbaldehyde Synthesis Pz_H Pyrazole Ring VR Vilsmeier Reagent (POCl3/DMF) Pz_H->VR Vilsmeier-Haack (Electrophilic Substitution) Pz_4_CHO Pyrazole-4-carbaldehyde VR->Pz_4_CHO Pz_4_I 4-Iodo-pyrazole Grignard 1. EtMgBr 2. DMF Pz_4_I->Grignard Metal-Halogen Exchange Grignard->Pz_4_CHO Pz_4_CH2OH Pyrazole-4-methanol Oxidation PCC or TEMPO Pz_4_CH2OH->Oxidation Oxidation Oxidation->Pz_4_CHO

Caption: Key synthetic routes to pyrazole-4-carbaldehyde.

Synthesis of Pyrazole-3- and -5-carbaldehydes: The Regiochemical Challenge

Synthesizing the C3 and C5 isomers is more complex due to the lower reactivity of these positions towards electrophiles and the potential for forming isomeric mixtures.

  • Ring Synthesis via Cyclocondensation: Building the pyrazole ring from acyclic precursors is a powerful strategy to control the final substitution pattern. Condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent that already contains a protected aldehyde function is a common approach.[15][16] For instance, reacting a substituted hydrazine with a diketoester, followed by reduction of the ester to an alcohol and subsequent oxidation, can yield a mixture of 3- and 5-carbaldehydes which may be separable by chromatography.[14]

  • Directed ortho-Metalation (DoM): This is a key strategy for the regioselective functionalization of the C5 position. A directing group installed at the N1 position (e.g., a removable pivaloyl or methoxybenzyl group) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C5 position exclusively.[17][18] Quenching the resulting anion with DMF then provides the pyrazole-5-carbaldehyde.

  • Functional Group Interconversion: In some cases, a pre-existing functional group at the C3 or C5 position can be converted into a formyl group. For example, a carboxylic acid or ester can be reduced to the primary alcohol and then oxidized to the aldehyde.

G cluster_35 Pyrazole-3/5-carbaldehyde Synthesis Acyclic Acyclic 1,3-Dicarbonyl Precursor Hydrazine Hydrazine Acyclic->Hydrazine Cyclocondensation Pz_35_CHO Pyrazole-3/5-carbaldehyde (Mixture or Regioisomer) Hydrazine->Pz_35_CHO N1_DG_Pz N1-Directing Group Pyrazole DoM 1. n-BuLi 2. DMF N1_DG_Pz->DoM Directed ortho-Metalation (C5-selective) Pz_5_CHO Pyrazole-5-carbaldehyde DoM->Pz_5_CHO

Caption: Dominant strategies for pyrazole-3 and -5-carbaldehyde synthesis.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The isomers can be reliably distinguished using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Differentiation

The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct chemical shifts and coupling constants in their NMR spectra.

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton typically appears between δ 9.5-10.5 ppm. While there can be overlap, the C4-aldehyde proton is often the most downfield.

    • Ring Protons: The key differentiating feature is the pattern of the pyrazole ring protons. For an N1-substituted pyrazole:

      • 3-CHO: Expect two doublets (or two singlets if no coupling) for H4 and H5.

      • 4-CHO: Expect two singlets for H3 and H5.

      • 5-CHO: Expect two doublets for H3 and H4. The coupling constant between H3 and H4 is typically small.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (CHO): The aldehyde carbonyl carbon resonates in the δ 180-195 ppm range.

    • Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons provide a clear fingerprint for each isomer. The carbon bearing the electron-withdrawing aldehyde group (C3, C4, or C5) will be significantly shifted compared to the parent pyrazole.[19]

Data Summary Table
PropertyPyrazole-3-carbaldehydePyrazole-4-carbaldehydePyrazole-5-carbaldehyde
Typical Synthesis Cyclocondensation, MetalationVilsmeier-Haack, GrignardDirected ortho-Metalation (DoM)
¹H NMR (Ring) Two coupled protons (H4, H5)Two uncoupled protons (H3, H5)Two coupled protons (H3, H4)
Reactivity Hotspot C4 (electrophilic attack)Less reactive to electrophilesC4 (electrophilic attack)
Synthetic Utility Precursor to fused systemsHighly versatile building blockPrecursor for ortho-functionalization

Part 3: Comparative Reactivity and Applications in Drug Discovery

The position of the formyl group dictates the molecule's reactivity and its utility as a synthetic intermediate.

  • Electrophilic Aromatic Substitution: The formyl group is strongly deactivating. In pyrazole-4-carbaldehyde, both the C3 and C5 positions are deactivated, making further electrophilic substitution on the ring challenging. Conversely, in the 3- and 5-carbaldehyde isomers, the C4 position remains the most electron-rich and is the preferred site for subsequent electrophilic attack.

  • Condensation Reactions: The aldehyde functionality itself is a handle for countless transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations. This allows for the elaboration of side chains at any position of the pyrazole ring.

  • Precursors to Fused Heterocycles: Pyrazole carbaldehydes are invaluable precursors for constructing fused bicyclic systems, which are of great interest in medicinal chemistry. For example, 5-amino-1H-pyrazole-4-carbaldehydes can undergo Friedländer condensation to produce pyrazolo[3,4-b]pyridines, a scaffold found in many kinase inhibitors.[20]

  • Applications in Medicinal Chemistry: These isomers are key building blocks in the synthesis of compounds with a wide range of biological activities, including:

    • Anticancer Agents: Used in the synthesis of PI3 kinase inhibitors and other targeted therapies.[1]

    • Anti-inflammatory Agents: Serve as intermediates for COX-2 inhibitors and other anti-inflammatory molecules.

    • Antitubercular and Antimicrobial Agents: Utilized in the development of novel antibiotics and antimycobacterials.[9][21][22]

    • CNS Agents: The pyrazole core is present in compounds being investigated for antidepressant and other neurological applications.[23]

G cluster_char Characterization Workflow cluster_diff Isomer Differentiation Logic start Obtain Pyrazole Carbaldehyde Isomer nmr ¹H NMR ¹³C NMR start->nmr mass_spec Mass Spectrometry (HRMS) start->mass_spec ftir FT-IR Spectroscopy start->ftir logic ¹H NMR Ring Proton Pattern 4-CHO: Two singlets 3/5-CHO: Two doublets nmr:H1->logic:f0 Analyze end Verified Isomer for Further Synthesis logic->end Confirm Structure

Caption: Workflow for characterization and differentiation of isomers.

Part 4: Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of pyrazole-4-carbaldehyde, the most commonly utilized isomer.

Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
  • Rationale: This protocol demonstrates the highly regioselective C4-formylation of an N-substituted pyrazole using the classic Vilsmeier-Haack conditions.[8] Anhydrous conditions are critical to prevent the decomposition of the moisture-sensitive POCl₃ and the Vilsmeier reagent.[8]

  • Methodology:

    • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (0.01 mol) dropwise to the stirred DMF over 15 minutes, ensuring the temperature remains below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

    • Reaction: Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 70 °C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]

    • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 50 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution carefully by adding a cold, saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Grignard-based Formylation of 1H-Pyrazole
  • Rationale: This protocol is effective for N-unsubstituted pyrazoles and avoids the potentially harsh acidic conditions of the Vilsmeier-Haack reaction.[12] It relies on the synthesis of an N-protected 4-iodopyrazole as a key intermediate.

  • Methodology:

    • Iodination: Synthesize 4-iodo-1H-pyrazole from pyrazole using iodine and an oxidizing agent like iodic acid (HIO₃) in acetic acid.[12]

    • N-Protection: Protect the N1 position of 4-iodo-1H-pyrazole. A common and easily removable protecting group is the 1-ethoxyethyl group, added by reacting with ethyl vinyl ether in the presence of a catalytic amount of acid.[12]

    • Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of the N-protected 4-iodopyrazole in anhydrous THF. Initiate the reaction with a small crystal of iodine or by gentle heating if necessary.

    • Formylation: Cool the resulting Grignard reagent solution to 0 °C. Add anhydrous DMF dropwise via syringe. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Work-up and Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine. To the organic solution, add aqueous hydrochloric acid (e.g., 2 M HCl) and stir vigorously for 1-2 hours to cleave the N-protecting group.

    • Separate the layers. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract again with ethyl acetate.

    • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrazole-4-carbaldehyde.

    • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Conclusion

The pyrazole carbaldehyde isomers, while structurally similar, present distinct challenges and opportunities in chemical synthesis. The C4-isomer is readily accessible through robust methods like the Vilsmeier-Haack reaction, establishing it as a versatile and widely used building block. In contrast, the synthesis of C3- and C5-isomers requires more nuanced strategies, such as directed metalation or de novo ring construction, to achieve the necessary regiocontrol. A thorough understanding of these comparative synthetic routes, coupled with robust analytical characterization, is essential for any researcher aiming to leverage the full potential of the pyrazole scaffold in the development of novel therapeutics and advanced materials.

References

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Bousfiha, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • ResearchGate. (2011, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]

  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Available from: [Link]

  • PMC. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available from: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. (2009, August). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Adding to the confusion! Synthesis and metalation of pyrazole analogues of the porphyrins. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available from: [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

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  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • MDPI. (2018, January 9). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

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Comparative

A Comparative Guide to Bioisosteric Replacements for the Chloro Group in Pyrazole-3-carbaldehydes

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. The pyrazole-3-carbaldehyde scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. The pyrazole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a chloro substituent onto this heterocyclic system is a common strategy to modulate these activities. However, the inherent properties of the chloro group, such as its lipophilicity and potential for metabolic liabilities, often necessitate its replacement. This guide provides a comprehensive comparison of common bioisosteric replacements for the chloro group in pyrazole-3-carbaldehydes, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Rationale for Bioisosteric Replacement of the Chloro Group

The chloro group, while often beneficial for biological activity, possesses a distinct set of physicochemical properties. It is an electron-withdrawing group that can influence the pKa of nearby functionalities and is relatively lipophilic.[3][4] Bioisosterism, the practice of substituting one group with another that has similar physical or chemical properties, offers a rational approach to fine-tune the characteristics of a molecule.[5][6] The goal of replacing a chloro group is often to:

  • Modulate Lipophilicity: To improve solubility and pharmacokinetic properties.

  • Alter Electronic Effects: To fine-tune binding interactions with biological targets.

  • Improve Metabolic Stability: To block sites of metabolic oxidation.

  • Navigate Patent Landscapes: To create novel chemical entities.

This guide will focus on the comparative analysis of three common bioisosteres for the chloro group: the trifluoromethyl (-CF3), cyano (-CN), and methyl (-CH3) groups.

Comparative Analysis of Chloro Group Bioisosteres

The selection of an appropriate bioisostere is a multifactorial decision that depends on the specific objectives of the drug design program. The following table summarizes the key physicochemical properties of the chloro group and its common bioisosteres.

PropertyChloro (-Cl)Trifluoromethyl (-CF3)Cyano (-CN)Methyl (-CH3)
Van der Waals Radius (Å) 1.752.291.602.00
Hansch Lipophilicity Parameter (π) +0.71+0.88-0.57+0.56
Hammett Constant (σp) +0.23+0.54+0.66-0.17
Nature Electron-withdrawingStrongly Electron-withdrawingStrongly Electron-withdrawingElectron-donating

Data synthesized from multiple sources.[5][7][8][9][10][11]

Trifluoromethyl (-CF3) Group

The trifluoromethyl group is a popular bioisostere for the chloro group due to its strong electron-withdrawing nature and increased lipophilicity.[8][11] Its larger size can sometimes provide beneficial steric interactions within a binding pocket.[11] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation.[8][11]

Cyano (-CN) Group

The cyano group is a potent electron-withdrawing group and is more polar than the chloro group, which can lead to improved solubility.[12] Its linear geometry and smaller size offer a different steric profile compared to the other bioisosteres. The nitrogen atom in the cyano group can also act as a hydrogen bond acceptor, potentially introducing new binding interactions.

Methyl (-CH3) Group

In contrast to the other bioisosteres discussed, the methyl group is electron-donating.[9] Its lipophilicity is similar to that of the chloro group.[13] Replacing a chloro with a methyl group can probe the importance of electronic effects at that position. However, methyl groups can be susceptible to metabolic oxidation.[14]

Experimental Design for Comparative Evaluation

A robust comparison of these bioisosteres requires a systematic experimental approach. The following workflow outlines the key steps from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Substituted Hydrazone Precursor vilsmeier Vilsmeier-Haack Reaction start->vilsmeier aldehydes Pyrazole-3-carbaldehydes (-Cl, -CF3, -CN, -CH3) vilsmeier->aldehydes physchem Physicochemical Characterization (logP, pKa, etc.) aldehydes->physchem bioassay Biological Assay (e.g., Antimicrobial or Anticancer) aldehydes->bioassay data Data Analysis and Comparison physchem->data bioassay->data conclusion Conclusion and Lead Optimization data->conclusion Structure-Activity Relationship (SAR)

Caption: Experimental workflow for the synthesis and comparative evaluation of chloro group bioisosteres in pyrazole-3-carbaldehydes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the target compounds.

Synthesis of Pyrazole-3-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles like pyrazoles.[2][15][16]

Materials:

  • Appropriately substituted phenylhydrazone

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl3 (1.2 equivalents) dropwise to the DMF with vigorous stirring over 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the substituted phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large excess of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified pyrazole-3-carbaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized pyrazole-3-carbaldehyde compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in the complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The rational selection of bioisosteric replacements for the chloro group in pyrazole-3-carbaldehydes can lead to significant improvements in the pharmacological and pharmacokinetic properties of drug candidates. This guide provides a framework for the comparative evaluation of common bioisosteres, from their synthesis to their biological testing. The provided experimental protocols offer a starting point for researchers in the field of drug discovery to systematically explore the structure-activity relationships of this important class of heterocyclic compounds. The ultimate choice of a bioisostere will depend on the specific goals of the project, whether it is to enhance potency, improve safety, or optimize drug-like properties.

References

  • Al-Ostoot, F. H., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Jamal Abdul Nasser, A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 189-193.
  • El-Mekabaty, A., & El-Sayed, R. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC advances, 10(52), 31235-31262.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Kumar, V., & Gupta, G. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Letters in Drug Design & Discovery, 17(10), 1239-1262.
  • Sadek, K. U., et al. (2013). Heterogeneous Substitution Effects in Chlorocyanomethyl Radical and Chlorocyanocarbene. The Journal of Physical Chemistry A, 117(39), 9575-9583.
  • Thomas, O., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(35), 9383-9394.
  • Mohamed, M. S., et al. (2016). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1536-1544.
  • El-Shehry, M. F., et al. (2019).
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & medicinal chemistry letters, 24(8), 1965-1970.
  • Jesmin, M., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC advances, 13(51), 35839-35855.
  • Chu, C. M., et al. (2010). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 8(10), 2268-2272.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176.
  • Rechel, D., & Jyothi, T. M. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry-Section B, 61(8), 859-864.
  • Politzer, P., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. Journal of medicinal chemistry, 64(3), 1347-1359.
  • ATCC. (2011). MTT Cell Proliferation Assay.
  • Desiraju, G. R., & Sarma, J. A. R. P. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 96(6), 599-605.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Rodrigues, T., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(6), 2599.
  • Roke, D., et al. (2022). The Effect of Chlorine Substitution on Rotational Speed and Light Absorption of Second Generation Molecular Motors. arXiv preprint arXiv:2210.08165.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 8(3), 073-079.
  • Lev, G., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50812.
  • Meanwell, N. A. (2018). Bioisosteres of Common Functional Groups. Journal of medicinal chemistry, 61(14), 5822-5880.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Scott, D. E., & O'Hagan, D. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 14(2), 273-286.
  • Sharma, S., & Singh, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4103.
  • Sodeoka, M., & Ueda, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. The Journal of organic chemistry, 81(24), 12051-12063.
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  • Matiichuk, V., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. Molecules, 27(21), 7434.
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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Advanced Laboratory Safety & Operational Guide: Handling 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde Introduction & Chemical Context 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 1306610-19-4)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Introduction & Chemical Context 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 1306610-19-4)[1] is a highly reactive, halogenated building block frequently utilized in the synthesis of complex pharmaceutical agents. Notably, it serves as a critical intermediate in the development of novel NAMPT (Nicotinamide phosphoribosyltransferase) modulators designed for NAD+ elevation therapies (2)[2].

Due to the presence of both an electrophilic carbaldehyde moiety and a chlorinated pyrazole core, this compound presents specific operational hazards. It is classified under the Globally Harmonized System (GHS) as causing Acute Toxicity across oral, dermal, and inhalation routes, alongside severe skin, eye, and respiratory irritation (3)[3].

Quantitative Hazard Profile & Physical Data

To establish a rigorous foundation for our safety protocols, the following table summarizes the key operational thresholds and hazard classifications.

Table 1: Hazard Profile and Physicochemical Properties

Property / Hazard ClassSpecification / GHS CodeOperational Implication
CAS Number 1306610-19-4[1]Unique identifier for inventory tracking and waste segregation.
Acute Toxicity Category 4 (H302, H312, H332)[3]Mandates strict barrier protection and local exhaust ventilation.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[3]Requires chemical-resistant gloves and tight-fitting indirect goggles.
STOT SE Category 3 (H336)[3]Vapor/dust inhalation causes respiratory irritation; fume hood is non-negotiable.
Molecular Formula C6H7ClN2OHalogenated organic; dictates a specific, segregated waste stream.

Personal Protective Equipment (PPE) Architecture

Selecting the right PPE is not merely about regulatory compliance; it requires an understanding of the chemical's interaction with barrier materials.

Table 2: PPE Specifications and Material Causality

PPE ComponentSpecificationCausality (Scientific Rationale)
Gloves Double-layered Nitrile (Inner: 4 mil, Outer: 8 mil minimum)Chlorinated organics can rapidly permeate thin latex. Nitrile provides superior chemical resistance. Double-gloving ensures the inner barrier remains pristine if the outer glove is mechanically stressed or splashed.
Eyewear ANSI Z87.1 Indirect Vented GogglesStandard safety glasses leave the orbital area exposed to aerosolized carbaldehyde dust. Indirect venting prevents fogging while blocking particulate ingress.
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)While the compound itself is a stable solid, it is routinely dissolved in volatile, flammable organic solvents (e.g., DCM, EtOAc) during synthesis workflows[2].
Respiratory N95/P100 Particulate RespiratorRequired only if emergency cleanup occurs outside a containment device. Protects against H332 inhalation hazards[3].

Experimental Methodology: Safe Handling and Transfer Protocol

This operational protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the validation criteria of the current step are strictly met.

Step 1: Containment Validation

  • Action : Activate the chemical fume hood and verify the continuous flow monitor.

  • Validation : The face velocity must read between 80–120 feet per minute (fpm).

  • Causality : Proper airflow creates a negative pressure envelope, preventing the escape of highly irritating carbaldehyde dust (H336) into the laboratory breathing zone.

Step 2: Static Mitigation and Weighing

  • Action : Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground the metal spatula before contacting the powder.

  • Validation : The powder should rest flat and not "jump" or cling to the sides of the spatula.

  • Causality : Pyrazole derivatives often accumulate static charge. Static discharge causes mass loss, inaccurate dosing, and aerosolizes the toxic powder, exponentially increasing inhalation risk.

Step 3: In-Situ Solubilization (Transfer)

  • Action : Instead of transporting the dry powder across the lab to the reactor, dissolve the weighed 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in the designated reaction solvent (e.g., Dichloromethane) directly within the weighing boat or a secondary vial inside the hood.

  • Validation : Complete dissolution is observed (a clear, homogenous solution).

  • Causality : Liquid solutions are significantly less likely to become airborne during transport to the main reaction vessel, entirely mitigating the particulate respiratory hazard.

Spill Response and Disposal Plan

In the event of a breach in containment, execute this structured response plan to neutralize the Acute Tox 4 hazard[3].

Step 1: Isolation and Assessment

  • Action : Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius and don a P100 respirator.

Step 2: Damp-Pad Cleanup Protocol

  • Action : Cover the spilled powder with absorbent pads lightly dampened with water or a mild solvent (like ethanol). Carefully sweep the pads inward. Do not dry sweep.

  • Validation : No visible dust clouds are generated during the sweeping motion.

  • Causality : Dry sweeping aerosolizes the toxic particulates. Dampening the material suppresses dust formation and traps the chemical within the pad matrix.

Step 3: Waste Segregation

  • Action : Place all contaminated pads, PPE, and weighing boats into a designated, sealable chemical waste bag. Label strictly as "Toxic Halogenated Organic Solid Waste."

  • Causality : Segregating halogenated waste from non-halogenated waste prevents dangerous cross-reactions in bulk waste drums and complies with environmental incineration regulations.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling workflow, emphasizing the critical decision points for spill management.

Workflow Start 1. Pre-Operation: Fume Hood & PPE Check Weighing 2. Anti-Static Weighing (Inside Containment) Start->Weighing Validated (>80 fpm) Transfer 3. In-Situ Solubilization (Solvent Addition) Weighing->Transfer Mass Confirmed Reaction 4. Transfer to Reactor (Liquid Phase) Transfer->Reaction Dissolved Spill Spill Detected During Process? Reaction->Spill Monitor Cleanup Initiate Damp-Pad Cleanup Protocol Spill->Cleanup Yes (Halt Work) Disposal Halogenated Waste Segregation & Disposal Spill->Disposal No (Process Complete) Cleanup->Disposal Area Decontaminated

Caption: Logical workflow for handling 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

References

  • BLDPharm . "56079-15-3 | 4-Chloro-1,3,5-trimethyl-1h-pyrazole" (Contains CAS 1306610-19-4 catalog data). Available at: 1

  • NextSDS Database . "3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information" (Hazard Classifications). Available at:

  • Google Patents . "WO2024061340A1 - Nampt modulators, preparations, and uses thereof". Available at: 2

  • NextSDS Database . "4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde — Chemical Substance Information". Available at: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
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4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
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